Chidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121841 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743420-02-2 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743420-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chidamide's Mechanism of Action in T-Cell Lymphoma: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms through which Chidamide, a novel histone deacetylase (HDAC) inhibitor, exerts its anti-tumor effects in T-cell lymphoma. The content herein is curated for an audience with a strong background in oncology, molecular biology, and pharmacology.
Core Mechanism of Action: Selective HDAC Inhibition
This compound is an orally active benzamide-type HDAC inhibitor with high selectivity for Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as Class IIb HDAC10.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. In the context of cancer, the overexpression of certain HDACs leads to the deacetylation of histones, resulting in a condensed chromatin structure and the transcriptional repression of tumor suppressor genes.
By inhibiting these specific HDACs, this compound leads to the accumulation of acetylated histones, particularly at H3K9, H3K18, and H4K8.[1] This results in a more relaxed chromatin structure, facilitating the transcription of previously silenced genes that are critical for cell cycle regulation, apoptosis, and immune surveillance.
Quantitative Preclinical Data
This compound has demonstrated potent anti-proliferative activity across a range of T-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | T-Cell Lymphoma Subtype | IC50 (µM) | Citation |
| OCI-LY3 | Diffuse Large B-cell Lymphoma (ABC type) | 5.75 (48h), 1.138 (72h) | [3] |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (ABC type) | 1.211 (48h), 0.6428 (72h) | [3] |
| RL | Transformed Follicular Lymphoma | >30 (24h) | [4] |
| DOHH2 | Transformed Follicular Lymphoma | 9.08 (24h), 0.85 (36h), 0.54 (48h) | [4] |
| SU-DHL4 | Transformed Follicular Lymphoma | 4.56 (24h), 3.17 (36h), 1.67 (48h) | [4] |
| Karpas422 | Transformed Follicular Lymphoma | >30 (24h) | [4] |
Key Cellular Effects and Signaling Pathways
This compound's anti-lymphoma activity is mediated through the induction of apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment. These effects are a consequence of its influence on several critical signaling pathways.
Induction of Apoptosis
This compound promotes apoptosis in T-cell lymphoma cells through both intrinsic and extrinsic pathways. A key mechanism is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins.
-
Downregulation of Bcl-2: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[5]
-
Upregulation of Pro-apoptotic Proteins: It can increase the ratio of BAX/Bcl-2, favoring apoptosis.[1]
-
Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3.[5]
Cell Cycle Arrest
A hallmark of this compound's action is the induction of cell cycle arrest, primarily at the G0/G1 phase.[6][7][8] This is achieved by modulating the expression of key cell cycle regulatory proteins.
-
Upregulation of p21: this compound increases the expression of the cyclin-dependent kinase inhibitor p21, a critical regulator of the G1/S checkpoint.[1]
The following table summarizes the effect of this compound on the cell cycle distribution in T-cell lymphoma cell lines.
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| ARP-1 | 0 | 45.3 | 38.2 | 16.5 | [6] |
| 0.5 | 55.1 | 30.1 | 14.8 | [6] | |
| 1.0 | 62.8 | 25.3 | 11.9 | [6] | |
| 2.0 | 70.2 | 18.9 | 10.9 | [6] | |
| XG1 | 0 | 48.9 | 35.1 | 16.0 | [6] |
| 0.5 | 58.2 | 28.7 | 13.1 | [6] | |
| 1.0 | 65.4 | 22.1 | 12.5 | [6] | |
| 2.0 | 73.1 | 16.5 | 10.4 | [6] |
Modulation of Key Signaling Pathways
This compound's effects are not limited to histone modifications and extend to the regulation of crucial intracellular signaling pathways implicated in T-cell lymphoma pathogenesis.
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and AKT, leading to decreased cell survival and proliferation.[9][10]
-
RAS/MAPK Pathway: Inhibition of the RAS/MAPK signaling cascade has also been reported, contributing to the anti-proliferative effects of this compound.[1]
-
NOTCH1 Signaling: this compound can downregulate the expression of NOTCH1, a key driver of proliferation in certain T-cell malignancies.[2][11]
-
STAT3 Signaling: this compound can suppress the phosphorylation and transcriptional activity of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2.[5][10]
Clinical Efficacy in Peripheral T-Cell Lymphoma (PTCL)
Clinical trials have demonstrated the efficacy of this compound as a single agent in patients with relapsed or refractory PTCL.
| Study/Subgroup | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Citation |
| Pivotal Phase II Study (n=79) | 28% | 14% | 9.9 months | [1][12] |
| Angioimmunoblastic T-cell Lymphoma (AITL) | 50% | 40% | Not Reported | [4] |
| Anaplastic Large Cell Lymphoma (ALCL), ALK- | Higher than other subtypes | Not Reported | Not Reported | [1] |
| Phase 1b/2 Study (with CHOEP, n=113) | 60.2% | 40.7% | Not Reported | [13] |
Safety and Tolerability
The most common treatment-related adverse events (AEs) are hematological, with non-hematological AEs being generally mild to moderate.
| Adverse Event | Any Grade | Grade 3/4 | Citation |
| Neutropenia | - | 8.1% - 20.3% | [9][14] |
| Thrombocytopenia | - | 5.4% - 22% | [4][9] |
| Anemia | - | 2.9% - 5.4% | [9][14] |
| Fatigue | 10% | - | [1] |
| Nausea | - | - | [1] |
| Diarrhea | - | - | [1] |
| Elevated ALT/AST | - | 16.2% | [9] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed T-cell lymphoma cells (e.g., OCI-LY10) in 96-well plates at a density of 2 x 10^5 cells/mL in a volume of 100 µL/well.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.3, 1, 3, 10, 30 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2.5 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Annexin V/PI Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat T-cell lymphoma cells with this compound for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, p21, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify changes in protein expression relative to a loading control.
Conclusion
This compound represents a significant advancement in the treatment of T-cell lymphoma, with a well-defined mechanism of action centered on the selective inhibition of HDACs. Its ability to induce apoptosis, promote cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its clinical use. Further research into synergistic combinations and the identification of predictive biomarkers will continue to refine its therapeutic application.
References
- 1. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound and orelabrutinib synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Efficacy of this compound and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P1150: A PROSPECTIVE PHASE II CLINICAL TRIAL USING this compound, TISLELIZUMAB, AND PEGASPARGASE IN COMBINATION WITH RADIOTHERAPY AS FIRST-LINE TREATMENT IN STAGES I/II OF EXTRANODAL NK/T-CELL LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of this compound in the treatment of B-cell non-Hodgkin lymphoma: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound in the treatment of peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The combination of this compound with the CHOEP regimen in previously untreated patients with peripheral T-cell lymphoma: a prospective, multicenter, single arm, phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness and safety profile of this compound as maintenance therapy for peripheral T-cell lymphoma: a multicenter real-world study - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Selective HDAC Inhibitor Profile of Chidamide
Introduction
This compound, also known as Tucidinostat, Epidaza®, or HBI-8000, is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor of the benzamide (B126) class.[1][2][3][4] It functions by selectively targeting specific HDAC isoforms, leading to the accumulation of acetylated histones and a more open chromatin structure.[5] This epigenetic modulation facilitates the transcription of genes that can inhibit tumor growth, induce cell cycle arrest, and promote apoptosis (programmed cell death).[5] this compound is the first oral subtype-selective HDAC inhibitor approved in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][6] Its approval has since expanded to include other indications and regions, such as Japan.[3][7] This guide provides a detailed overview of its isoform selectivity, molecular mechanisms, and the experimental protocols used for its characterization.
HDAC Selectivity and Potency
This compound exhibits a distinct selectivity profile, potently inhibiting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations.[1][2][5][7][8] This selective inhibition is believed to contribute to its therapeutic window, potentially reducing the off-target effects and toxicities associated with non-selective HDAC inhibitors.[5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against specific HDAC isotypes has been characterized through various in vitro enzymatic assays. The following table summarizes its activity.
| HDAC Isoform | Type | Potency (IC50) | Notes |
| HDAC1 | Class I | Low Nanomolar | This compound is a potent inhibitor of HDAC1, which is frequently associated with malignant phenotypes.[8] |
| HDAC2 | Class I | Low Nanomolar | Potently inhibited by this compound.[8] |
| HDAC3 | Class I | Low Nanomolar | Potently inhibited by this compound.[8] |
| HDAC10 | Class IIb | Low Nanomolar | This compound is a potent inhibitor of HDAC10.[8] |
Note: Specific IC50 values are often proprietary or vary between assay conditions. The available literature consistently describes the potency as being in the low nanomolar range for these specific isoforms.[8]
Modulation of Core Signaling Pathways
This compound exerts its antitumor effects by modulating multiple intracellular signaling pathways critical for cancer cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.[9][10] Treatment with this compound leads to a marked reduction in the phosphorylation of key pathway components like PI3K and Akt, thereby inactivating the downstream signaling cascade.[9][10] This disruption promotes apoptosis and suppresses cell proliferation in various cancer cell lines.[9]
JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling pathway is crucial for cell growth and survival in many hematological malignancies. This compound treatment has been demonstrated to downregulate this pathway.[1] It achieves this by upregulating Suppressor of Cytokine Signaling (SOCS) proteins, which are negative regulators of JAK2/STAT3 signaling.[1] The subsequent inhibition of JAK2 and STAT3 phosphorylation leads to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, thereby inducing apoptosis.[1]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another key regulator of cell proliferation and differentiation. This compound has been shown to inhibit the MAPK/ERK signaling pathway in various cancer cells.[11][12] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.[11] Microarray analyses have confirmed that this compound treatment leads to significant changes in the expression of MAPK-related genes, particularly those associated with the ERK1/2 pathway.[11]
Apoptosis and Cell Cycle Regulation
A primary outcome of this compound treatment is the induction of apoptosis and cell cycle arrest.[5][7]
-
Apoptosis: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.[10][13][14] This shift promotes the activation of caspases, which are key executioners of apoptosis.[13][14]
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase.[1][5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors like p21 and downregulating proteins that promote cell cycle progression, such as c-Myc and Cyclin D1.[1][14]
Key Experimental Protocols
The characterization of this compound's activity relies on a set of standardized in vitro and cell-based assays.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the inhibitory effect of this compound on HDAC enzyme activity.
-
Objective: To determine the concentration of this compound required to inhibit 50% of HDAC activity (IC50).
-
Methodology:
-
Lysate Preparation: Prepare cell lysates from cancer cell lines (e.g., SKM-1, HEL) treated with varying doses of this compound.[1]
-
Reaction Setup: In a 96-well plate, add 50 µg of cell lysate to wells containing a fluorometric HDAC substrate.[1]
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for the deacetylation reaction.[1]
-
Development: Add a lysine (B10760008) developer solution to the wells and incubate for an additional 15-30 minutes at 37°C.[1] The developer reacts with the deacetylated substrate to produce a fluorescent signal.
-
Detection: Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[1]
-
Analysis: The fluorescence intensity is proportional to HDAC activity. Calculate the percentage of inhibition relative to an untreated control to determine IC50 values.
-
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Objective: To determine the IC50 value of this compound in specific cancer cell lines over time.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., 3 x 10⁴ cells/well) into 96-well plates in 100 µL of medium.[9]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for specified time periods (e.g., 24, 36, 48 hours).[9]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[9]
-
Incubation: Incubate the plates for an additional 2 hours at 37°C.[9]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Analysis: The absorbance is proportional to the number of viable cells. Data is presented as a percentage of viable cells relative to untreated controls, and IC50 values are calculated using software like GraphPad Prism.[9]
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Objective: To measure the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., SKM-1, HEL) with different concentrations of this compound for a set time, such as 48 hours.[1]
-
Harvest and Wash: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[1]
-
Conclusion
This compound is a subtype-selective HDAC inhibitor with a well-defined mechanism of action. Its potent and selective inhibition of HDAC1, 2, 3, and 10 leads to the modulation of critical oncogenic signaling pathways, including PI3K/Akt, JAK2/STAT3, and MAPK/ERK. This activity culminates in potent anti-proliferative effects through the induction of cell cycle arrest and apoptosis. The standardized experimental protocols outlined herein are fundamental for the continued preclinical and clinical evaluation of this compound and other novel HDAC inhibitors in the drug development pipeline. Its established efficacy and safety profile in treating hematological malignancies provide a strong rationale for its further exploration in other cancer types, both as a monotherapy and in combination regimens.[6][8]
References
- 1. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Tucidinostat - Wikipedia [en.wikipedia.org]
- 4. HUYA Bioscience International Announces Regulatory Approval Of this compound, The First Selective HDAC Inhibitor In China - HUYABIO International [huyabio.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound tablets: HDAC inhibition to treat lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Targeting epigenetic regulation in the treatment of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Cell Proliferation via the PI3K/AKT Pathway in...: Ingenta Connect [ingentaconnect.com]
- 11. This compound inhibits t(8;21) AML cell proliferation and AMK1/ETO and C-KIT expression by inhibiting ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound, a histone deacetylase inhibitor, induces growth arrest and apoptosis in multiple myeloma cells in a caspase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic effect of HDAC inhibitor this compound with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Chidamide in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chidamide, also known as Epidaza® or HBI-8000, is a novel, orally available benzamide-type histone deacetylase (HDAC) inhibitor. It selectively targets HDAC subtypes 1, 2, 3 (Class I), and 10 (Class IIb), which are frequently implicated in the pathogenesis of various malignancies. By modulating the acetylation of histones and other non-histone proteins, this compound plays a crucial role in regulating gene expression, leading to the inhibition of tumor growth, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various in vivo and in vitro models.
Pharmacokinetics
The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models, primarily in rodents. These studies have aimed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties to inform clinical trial design.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound in preclinical models.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1 |
| AUC(0-t) | µg/Lmin | 50275.4 ± 11013.2 |
| AUC(0-∞) | µg/Lmin | 52083.1 ± 11776.5 |
| t1/2 | min | 135.6 ± 71.9 |
| CL | L/min/kg | 0.02 ± 0.01 |
| Vd | L/kg | 3.6 ± 1.1 |
| Cmax | µg/L | 1374.3 ± 276.5 |
Data from a study in Sprague-Dawley rats.[1]
Pharmacodynamics
The pharmacodynamic effects of this compound have been extensively studied in a variety of preclinical cancer models, demonstrating its potent anti-tumor activity. These studies have elucidated the mechanisms by which this compound exerts its therapeutic effects.
In Vivo Efficacy in a Transformed Follicular Lymphoma Xenograft Model
In a preclinical study utilizing a CB17/Icr-Prkdcscid/IcrlcoCrl mouse xenograft model with DOHH2 human follicular lymphoma cells, orally administered this compound demonstrated significant anti-tumor activity.[2]
Table 2: In Vivo Efficacy of Oral this compound in a DOHH2 Xenograft Model
| Parameter | Vehicle Control | This compound (10 mg/kg/day) |
| Tumor Growth | Uninhibited | Significant inhibition observed after 13 days of treatment.[2] |
| Toxicity | - | No fatal toxicity observed.[2] |
| Mechanism | - | Downregulation of the PI3K/AKT signaling pathway.[2] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and JAK2/STAT3 pathways are two of the most well-documented targets.
This compound treatment has been demonstrated to suppress the activation of the PI3K/AKT signaling pathway in various cancer cell lines.[2] This inhibition leads to downstream effects on cell cycle regulation and apoptosis.
Caption: this compound inhibits HDACs, leading to suppression of the PI3K/AKT pathway.
This compound has also been shown to downregulate the JAK2/STAT3 signaling pathway, which is aberrantly activated in many cancers and promotes cell growth and survival.
Caption: this compound downregulates the JAK2/STAT3 pathway, partly via SOCS3 upregulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Subcutaneous Xenograft Mouse Model for Transformed Follicular Lymphoma
This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.
-
Cell Culture: DOHH2 human transformed follicular lymphoma cells are cultured in appropriate media.
-
Animal Model: Female CB17/Icr-Prkdcscid/IcrlcoCrl mice (6-8 weeks old) are used.
-
Tumor Cell Inoculation: 1 x 10^7 DOHH2 cells in 200 µL of PBS are subcutaneously injected into the right flank of each mouse.[2]
-
Randomization and Treatment: Once tumors are palpable (approximately 3 days post-inoculation), mice are randomized into treatment and control groups.[2]
-
Treatment Group: Receives this compound (e.g., 10 mg/kg/day) administered by oral gavage.[2]
-
Control Group: Receives the vehicle (e.g., PBS with 0.5% methylcellulose (B11928114) and 0.1% Tween-80) by oral gavage.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day). Tumor volume is calculated using the formula: (length x width^2) / 2.[2]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Caption: Workflow for a subcutaneous xenograft model to evaluate this compound's efficacy.
Western Blot Analysis for PI3K/AKT and JAK2/STAT3 Signaling
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways.
-
Cell Lysis: Cancer cells treated with this compound or vehicle are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total-AKT, phospho-AKT, total-STAT3, phospho-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data for this compound demonstrate its promise as a potent and selective HDAC inhibitor with significant anti-tumor activity across a range of cancer models. Its oral bioavailability and long half-life in animals are favorable pharmacokinetic properties. The pharmacodynamic studies have clearly shown its ability to inhibit tumor growth and modulate key cancer-related signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways. The experimental protocols provided in this guide offer a framework for further preclinical investigation into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its oral pharmacokinetic profile in various preclinical models and to explore its efficacy in a broader range of cancer types.
References
The Role of Chidamide in the Epigenetic Regulation of Gene Expression: A Technical Guide
Executive Summary: Chidamide (CS055/HBI-8000) is a novel, orally active benzamide-class histone deacetylase inhibitor (HDACi) with selective activity against HDAC subtypes 1, 2, 3, and 10.[1][2] These enzymes are crucial epigenetic regulators, and their aberrant activity is frequently implicated in the pathogenesis of various malignancies by promoting the silencing of tumor suppressor genes.[3][4] By inhibiting these specific HDACs, this compound induces hyperacetylation of histones, leading to chromatin relaxation and the reactivation of gene expression.[1][5] This mechanism triggers a cascade of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and modulation of the tumor immune microenvironment.[3] This technical guide provides an in-depth overview of this compound's core mechanism, its impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.
Core Mechanism of Action: Selective HDAC Inhibition
The primary mechanism of this compound involves the direct inhibition of histone deacetylase enzymes. HDACs remove acetyl groups from the lysine (B10760008) residues of histone proteins, leading to a more compact chromatin structure (heterochromatin) that is generally inaccessible to transcription factors, resulting in gene silencing.[1][6] In many cancers, HDACs are overexpressed, contributing to the downregulation of genes that control cell proliferation, differentiation, and apoptosis.[1]
This compound selectively targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10), which are strongly associated with malignant phenotypes.[1][2][4] By binding to the active site of these enzymes, this compound blocks their deacetylase activity. This leads to an accumulation of acetylated histones (hyperacetylation), particularly on Histone H3 and H4.[4][5][7] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. This results in a more relaxed, open chromatin structure (euchromatin), facilitating the access of transcription machinery to gene promoter regions and thereby reactivating the expression of previously silenced tumor suppressor genes.[1][6]
Quantitative Analysis of In Vitro Efficacy
This compound's anti-proliferative effects have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, particularly in hematological malignancies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| Follicular Lymphoma | ||||
| RL | Transformed Follicular Lymphoma | ~15 | 24 | [4] |
| DOHH2 | Transformed Follicular Lymphoma | ~4.5 | 24 | [4] |
| SU-DHL4 | Transformed Follicular Lymphoma | ~10 | 24 | [4] |
| Karpas422 | Transformed Follicular Lymphoma | ~30 | 24 | [4] |
| Diffuse Large B-Cell Lymphoma | ||||
| SU-DHL2 | DLBCL | 2.722 | 72 | [8] |
| OCI-LY3 | DLBCL | 1.353 | 72 | [8] |
| MZ | DLBCL | 4.183 | 72 | [8] |
| Lung Cancer | ||||
| CAFQ1 | Primary NSCLC | 10.18 | 48 | [9] |
| Multiple Myeloma |
| Various (8 lines) | Multiple Myeloma | 1.1 - 12.9 | 48 |[10] |
Table 2: Summary of this compound's Molecular Effects on Key Proteins
| Effect | Target Protein(s) | Observation | Cell Types | Reference |
|---|---|---|---|---|
| Histone Acetylation | Acetyl-Histone H3, Acetyl-Histone H4 | Significant increase | MDS, AML, Lymphoma, MM | [4][5][7][11] |
| HDAC Expression | HDAC1, HDAC2, HDAC3, HDAC10 | Time-dependent downregulation | Follicular Lymphoma | [4] |
| Cell Cycle Arrest | p21, p27, CDK2 | Upregulation of p21/p27, downregulation of CDK2 | MDS, AML, Lymphoma | [4][5][12] |
| Apoptosis Induction | Cleaved Caspase-3, Cleaved PARP, Bcl-2 | Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic Bcl-2 | Lymphoma, MDS, AML | [4][8][12] |
| Oncogene Suppression | c-Myc, STAT3, p-STAT3 | Downregulation of expression and/or phosphorylation | MDS, AML, DLBCL | [5][8][9] |
| PI3K/AKT Pathway | PDK1, p-AKT (Ser473/Thr308) | Marked reduction in expression/phosphorylation | Follicular Lymphoma | [4] |
| Immune Checkpoints | PD-L1 | Upregulation of expression | Sarcoma, Breast Cancer |[13][14] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and immune response.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Studies in transformed follicular lymphoma have shown that this compound can downregulate this pathway.[4] Treatment leads to a marked reduction in the expression of PDK1 and the phosphorylation of its downstream target AKT at both Ser473 and Thr308.[4] This inactivation contributes to the induction of G1 cell cycle arrest and apoptosis.[4]
JAK/STAT Pathway
The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival, and its aberrant activation is common in hematological malignancies. This compound has been shown to suppress this pathway in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) cells.[5] The mechanism involves the epigenetic upregulation of Suppressors of Cytokine Signaling 3 (SOCS3), a negative regulator of the pathway.[5] Increased SOCS3 expression leads to the downregulation of JAK2 and STAT3 phosphorylation, subsequently reducing the expression of downstream targets like c-Myc, Mcl-1, and Bcl-xL, which promotes cell cycle arrest and apoptosis.[5]
Immunomodulation
Beyond its direct effects on tumor cells, this compound significantly modulates the tumor microenvironment to enhance anti-tumor immunity.[2][13] It has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I and II molecules and the immune checkpoint ligand PD-L1 on tumor cells.[13][14] This can increase tumor cell recognition by T-cells. Furthermore, this compound can enhance the cytotoxic activity of Natural Killer (NK) cells and T-cells and promote the expression of genes associated with lymphocyte chemotaxis, potentially increasing the infiltration of immune cells into the tumor.[2][15][16] These immunomodulatory properties provide a strong rationale for combining this compound with immune checkpoint inhibitors.[11][13]
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assessment (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound and calculate IC50 values.[4]
-
Cell Seeding : Seed tumor cells (e.g., 3 x 10⁴ cells/well) in 100 µL of complete medium into 96-well plates.
-
Treatment : After allowing cells to adhere (if applicable), treat them with a serial dilution of this compound (e.g., 0.1 to 30 µM) and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Final Incubation : Incubate for an additional 1-4 hours until the color develops.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Protein Expression and Acetylation
This protocol is used to detect changes in the levels of total and post-translationally modified (e.g., acetylated, phosphorylated) proteins.[4][5][9][11]
-
Sample Preparation : Treat cells with various concentrations of this compound for the desired duration. Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Measure protein concentration using a BCA assay kit.
-
Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on a 10-15% SDS-PAGE gel.
-
Transfer : Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Acetyl-Histone H3, HDAC1, p-AKT, Cleaved Caspase-3) overnight at 4°C.
-
Washing : Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization : Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This protocol is used to quantify this compound-induced apoptosis and its effect on cell cycle distribution.[4]
For Apoptosis (Annexin V/PI Staining):
-
Cell Treatment & Harvest : Treat cells with this compound for 24 or 48 hours. Harvest cells, including the supernatant, and wash with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
For Cell Cycle Analysis:
-
Cell Treatment & Harvest : Treat cells with this compound for the desired time. Harvest and wash cells with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a significant advancement in epigenetic therapy, acting as a selective inhibitor of HDACs 1, 2, 3, and 10. Its mechanism of action is centered on the re-establishment of a normal epigenetic landscape, leading to the expression of critical tumor-suppressing genes. By inducing histone hyperacetylation, this compound triggers multiple anti-cancer pathways, resulting in cell cycle arrest, apoptosis, and favorable modulation of the tumor immune microenvironment. The quantitative data and pathway analyses presented herein underscore its potency and provide a strong basis for its clinical application, both as a monotherapy and in combination with other agents, such as chemotherapy and immunotherapy, for the treatment of various hematological and solid tumors.[17][18] Further research will continue to elucidate predictive biomarkers and optimize combination strategies to maximize the therapeutic potential of this epigenetic modulator.[4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Targeting epigenetic regulation in the treatment of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound combined with paclitaxel effectively reverses the expression of histone deacetylase in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a subtype-selective histone deacetylase inhibitor, enhances Bortezomib effects in multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylases inhibitor this compound synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel histone deacetylase inhibitor this compound induces G0/G1 arrest and apoptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound in Combination with PD-1 Inhibitor and Radiotherapy for HER2-Negative Advanced Breast Cancer: Study Protocol of a Single Arm Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frequent amplification of HDAC genes and efficacy of HDAC inhibitor this compound and PD-1 blockade combination in soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Mechanism of Action of Histone Deacetylase Inhibitor this compound: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Mechanism of Action of Histone Deacetylase Inhibitor this compound: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL [frontiersin.org]
- 17. This compound tablets: HDAC inhibition to treat lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound combined with traditional chemotherapy for primary cutaneous aggressive epidermotropic CD8+ cytotoxic T-cell lymphoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Chidamide-Induced Apoptosis in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chidamide, a novel benzamide-type histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in the treatment of various hematological malignancies. Its mechanism of action is multifaceted, with the induction of apoptosis being a cornerstone of its anti-tumor activity. This technical guide provides an in-depth exploration of the molecular pathways through which this compound triggers programmed cell death in malignant hematopoietic cells. We consolidate quantitative data on its efficacy, present detailed protocols for key experimental assays, and offer visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
This compound selectively inhibits histone deacetylases (HDACs), particularly HDAC1, 2, 3, and 10, leading to an accumulation of acetylated histones and non-histone proteins. This alteration in the epigenetic landscape results in the reactivation of tumor suppressor genes, cell cycle arrest, and ultimately, the induction of apoptosis. This guide will dissect the primary apoptotic pathways modulated by this compound in hematological cancers, including Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Chronic Myeloid Leukemia (CML).
Quantitative Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of hematological malignancy cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the extent of apoptosis induction observed in key studies.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Malignancy Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| SU-DHL-2 | DLBCL (ABC-subtype) | 2.722 | 72 | |
| OCI-LY3 | DLBCL (ABC-subtype) | 1.353 | 72 | |
| MZ | DLBCL (GCB-subtype) | 4.183 | 72 | |
| DOHH2 | Follicular Lymphoma | 9.08 (24h), 0.54 (48h) | 24, 48 | |
| SU-DHL-4 | Follicular Lymphoma | 4.56 (24h), 1.67 (48h) | 24, 48 | |
| RL | Follicular Lymphoma | 30.39 (24h), 1.87 (48h) | 24, 48 | |
| Karpas-422 | Follicular Lymphoma | 10.92 (24h), 3.09 (48h) | 24, 48 | |
| Kasumi-1 | AML | 1.39 (untreated), 0.15 (+Adriamycin) | 24 | |
| HL-60/ADM | AML | 1.79 (untreated), 0.25 (+Adriamycin) | 24 | |
| KBM5 | CML | 4.7 | 48 | |
| KBM5-T315I | CML (TKI-resistant) | 8.6 | 48 | |
| CA46 | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |
| Daudi | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |
| JeKo-1 | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |
| Raji | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |
| Namalwa | B-cell Lymphoma | 1.063 - 1.652 | Not Specified | |
| Ramos | B-cell Lymphoma | 1.063 - 1.652 | Not Specified |
Table 2: this compound-Induced Apoptosis Rates in Hematological Malignancy Cell Lines
| Cell Line | Malignancy Type | This compound Conc. (µM) | Apoptosis Rate (%) | Treatment Duration (hours) | Reference |
| SU-DHL-2 | DLBCL | 10 | ~50% (Early + Late) | 48 | |
| OCI-LY3 | DLBCL | 10 | ~40% (Early + Late) | 48 | |
| MZ | DLBCL | 10 | ~35% (Early + Late) | 48 | |
| Kasumi-1 | AML | 5 - 40 | Dose-dependent increase | 48 | |
| HL-60/ADM | AML | 5 - 40 | Dose-dependent increase | 48 | |
| NB4 | AML | 1 | Significant increase | 72 | |
| HL-60 | AML | 1 | Significant increase | 72 | |
| SKM-1 | MDS/AML | 3 | Significant increase | 48 | |
| HEL | MDS/AML | 3 | Significant increase | 48 |
Core Apoptotic Signaling Pathways
This compound induces apoptosis through several interconnected signaling pathways. The primary mechanisms involve the intrinsic mitochondrial pathway and the modulation of key survival signaling cascades.
The STAT3/Bcl-2 Axis
A pivotal mechanism of this compound's action is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In many hematological malignancies, STAT3 is constitutively active and promotes the transcription of anti-apoptotic proteins, most notably B-cell lymphoma 2 (Bcl-2). This compound treatment leads to a dose-dependent decrease in both the total and phosphorylated levels of STAT3. This, in turn, downregulates the expression of Bcl-2, shifting the cellular balance towards apoptosis. The reduction in Bcl-2 is accompanied by an increase in the expression of cleaved caspase-3, a key executioner of apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in hematological malignancies. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of both PI3K and Akt. The inactivation of the PI3K/Akt pathway contributes to the pro-apoptotic effects of this compound by modulating downstream effectors that are involved in cell survival and proliferation.
Induction of Reactive Oxygen Species (ROS)
This compound treatment can lead to an accumulation of intracellular reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to DNA damage and the activation of apoptosis through both intrinsic and extrinsic pathways. In multiple myeloma cells, this compound-induced ROS accumulation has been shown to enhance the efficacy of other anti-myeloma agents like lenalidomide.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of drug-induced apoptosis. Below are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effect of this compound on hematological cancer cell lines.
-
Materials:
-
Hematological cancer cell lines (e.g., SU-DHL-2, OCI-LY3, MZ)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Western Blot Analysis
This protocol is for detecting the expression levels of key apoptosis-related proteins.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Specific antibody dilutions should be optimized as per manufacturer's instructions).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Treated and control cells
-
DCFH-DA probe
-
Serum-free medium
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Quantify the change in ROS levels relative to the control group.
-
Conclusion
This compound effectively induces apoptosis in a variety of hematological malignancies through the modulation of key signaling pathways, including the STAT3/Bcl-2 axis and the PI3K/Akt pathway, as well as through the generation of reactive oxygen species. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of this compound and to develop novel combination strategies for the treatment of hematological cancers. The provided diagrams serve as a visual aid to conceptualize the intricate molecular mechanisms underlying this compound-induced apoptosis.
Initial In Vitro Studies of Chidamide on Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of Chidamide (also known as Tucidinostat or HBI-8000), a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, with a focus on its effects on solid tumors. This compound selectively inhibits HDAC1, 2, 3, and 10, leading to antitumor effects through various mechanisms.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting specific histone deacetylases (HDACs), particularly HDAC1, HDAC2, HDAC3, and HDAC10.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed and accessible chromatin structure. This "open" chromatin state facilitates the transcription of previously silenced genes, including tumor suppressor genes, which in turn can inhibit tumor growth, promote cell cycle arrest, and induce apoptosis (programmed cell death).[1]
Key anti-tumor activities of this compound observed in in vitro studies include:
-
Reactivation of Tumor Suppressor Genes: By altering chromatin structure, this compound can restore the expression of silenced tumor suppressor genes, re-establishing normal cellular control mechanisms.[1]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in a variety of cancer cell lines by upregulating pro-apoptotic genes (e.g., Bax) and downregulating anti-apoptotic genes (e.g., Bcl-2).[3][4][5][6]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1 phase.[1][3][7] This is often achieved by upregulating cyclin-dependent kinase inhibitors like p21.[3][4][5]
-
Modulation of Immune Response: this compound can also enhance the body's immune response against cancer cells by increasing the expression of molecules involved in immune recognition.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound's effect on solid tumor cell lines.
Table 1: IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 0.1549 ± 0.019 | [9] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but showed antiproliferative activity | [10] |
| A2780 | Ovarian Cancer | Not specified, but showed antiproliferative activity | [10] |
| MGC-803 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |
| BGC-823 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |
| SGC-7901 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |
| MKN45 | Gastric Cancer | Not specified, but sensitive to this compound | [11] |
| T47D | Breast Cancer | 0.025 (25 nM) | [12] |
| MCF-7 | Breast Cancer | 0.020 (20 nM) | [12] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | Effect | Observations | Reference |
| Multiple Myeloma Cells | Multiple Myeloma | G0/G1 Arrest & Apoptosis | Decreased cyclin D1 and c-myc; Increased p53 and p21; Upregulated Bax/Bcl-2 ratio. | [3] |
| SKM-1 | Myelodysplastic Syndromes (MDS) | G0/G1 Arrest | Increase in G0/G1 phase from ~38% to ~85% at 3 µM for 24h. | [7] |
| HEL | Acute Myeloid Leukemia (AML) | G0/G1 Arrest | Increase in G0/G1 phase from ~39% to ~54% at 3 µM for 24h. | [7] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Apoptosis | Dose-dependent induction of apoptosis. | [5] |
| DOHH2 & SU-DHL4 | Follicular Lymphoma | Apoptosis | Dose-dependent increase in apoptotic cells. | [13] |
| MCF-7 & T47D | Breast Cancer | Apoptosis | Promoted apoptosis, reversible by autophagy inhibitor 3-MA. | [12] |
| MDR Breast Cancer Cells | Breast Cancer | G0/G1 Arrest & Apoptosis | Induced G0/G1 arrest and enhanced apoptosis. | [14][15] |
| MDS & AML Cell Lines | MDS & AML | G0/G1 Arrest & Apoptosis | Down-regulated CDK2; Regulated p-P53 and p21; Down-regulated Bcl-2; Up-regulated cleaved Caspase-3 and Bax. | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the in vitro studies of this compound.
Cell Viability Assay (CCK-8 Assay)
-
Objective: To determine the inhibitory effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.
-
Protocol:
-
Seed cancer cells (e.g., MGC-803, BGC-823, SGC-7901, MKN45) in 96-well plates at a density of 5x10³ cells/well and culture overnight.[11]
-
Treat the cells with a series of concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability rate and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Protocol:
-
Treat cancer cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, cleaved Caspase-3, AKT, p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways implicated in cancer progression.
Caption: Key signaling pathways modulated by this compound in cancer cells.
General Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's effects on solid tumor cells.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a histone deacetylase inhibitor, induces growth arrest and apoptosis in multiple myeloma cells in a caspase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A novel histone deacetylase inhibitor this compound induces G0/G1 arrest and apoptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Mechanism of Action of Histone Deacetylase Inhibitor this compound: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of histone deacetylase inhibitor this compound alone or in combination with epidermal growth factor receptor tyrosine kinase inhibitor icotinib in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Synergistic Antitumor Activity of this compound in Combination with Bortezomib on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances cytotoxicity of doxorubicin by promoting autophagy and apoptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
- 15. This compound Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Chidamide's Impact on Tumor Suppressor Gene Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chidamide, a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies. Its primary mechanism of action involves the selective inhibition of HDAC subtypes 1, 2, 3, and 10, leading to the accumulation of acetylated histones and a more open chromatin structure. This epigenetic modification facilitates the reactivation of silenced tumor suppressor genes, representing a cornerstone of its therapeutic efficacy. This technical guide provides an in-depth analysis of this compound's effect on tumor suppressor gene reactivation, detailing the molecular pathways involved, quantitative data from preclinical studies, and comprehensive experimental protocols.
Introduction: The Epigenetic Basis of Cancer and HDAC Inhibition
In many cancers, epigenetic silencing of tumor suppressor genes is a key driver of oncogenesis. This silencing is often mediated by the overexpression or aberrant activity of histone deacetylases (HDACs), which remove acetyl groups from histone proteins, leading to a condensed chromatin state that is inaccessible to transcriptional machinery.
This compound directly counteracts this process. By inhibiting specific HDAC isoforms, it restores the acetylation of histones, particularly H3 and H4, leading to a relaxed chromatin structure. This "re-opening" of the chromatin allows for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and modulate the immune response against cancer cells.
Core Mechanism: Reactivation of Tumor Suppressor Genes
This compound's anti-tumor effects are multifaceted, but its ability to reactivate tumor suppressor genes is a central pillar of its mechanism. This reactivation restores critical cellular checkpoints and apoptotic pathways that are often dismantled in cancer cells.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. In many cancers, the p53 pathway is inactivated. This compound has been shown to reactivate the p53 pathway, leading to increased expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] This upregulation of p21 induces cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cell proliferation.[1][3]
Induction of Apoptosis
Beyond cell cycle arrest, this compound promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through the regulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptosis pathway. This compound treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][5] This shift in balance leads to the activation of caspases and subsequent execution of the apoptotic program.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| DOHH2 | Transformed Follicular Lymphoma | CCK-8 | IC50 (24h) | 9.08 ± 2.03 | [6] |
| DOHH2 | Transformed Follicular Lymphoma | CCK-8 | IC50 (36h) | 0.85 ± 0.07 | [6] |
| DOHH2 | Transformed Follicular Lymphoma | CCK-8 | IC50 (48h) | 0.54 ± 0.05 | [6] |
| SU-DHL4 | Transformed Follicular Lymphoma | CCK-8 | IC50 (24h) | 4.56 ± 0.31 | [6] |
| SU-DHL4 | Transformed Follicular Lymphoma | CCK-8 | IC50 (36h) | 3.17 ± 0.2 | [6] |
| SU-DHL4 | Transformed Follicular Lymphoma | CCK-8 | IC50 (48h) | 1.67 ± 0.05 | [6] |
| RPMI8226 | Multiple Myeloma | CCK-8 | IC50 (48h) | ~2 | [7] |
| U266 | Multiple Myeloma | CCK-8 | IC50 (48h) | ~4 | [7] |
| SKM-1 | Myelodysplastic Syndromes | CCK-8 | IC50 (48h) | Not specified | [3] |
| HEL | Acute Myeloid Leukemia | CCK-8 | IC50 (48h) | Not specified | [3] |
Table 2: this compound-Induced Changes in Gene and Protein Expression
| Cell Line | Treatment | Target | Method | Change | Reference |
| SKM-1, HEL | 3 µM this compound (24h) | p21 mRNA | Real-time PCR | Upregulated | [3] |
| SKM-1, HEL | 3 µM this compound (24h) | c-Myc, Bcl-xL, Mcl-1 mRNA | Real-time PCR | Downregulated | [3] |
| CALDOX, MCF-7/A02 | This compound | p53, p21, Puma, Bax protein | Western Blot | Upregulated | [2] |
| CALDOX, MCF-7/A02 | This compound | Bcl-xL, Bcl-2 protein | Western Blot | Downregulated | [2] |
| PaTu8988 | This compound (dose-dependent) | Bax/Bcl-2 ratio | Western Blot | Increased | [4][5] |
| PaTu8988 | This compound (dose-dependent) | p21 protein | Western Blot | Decreased | [4][5] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effect of this compound on tumor suppressor gene reactivation. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[3]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.25-8 µmol/l) for different time points (e.g., 24, 48, 72 hours).[7]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3]
-
Incubation: Incubate the plate for 2 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction between proteins and DNA in the cell.
-
Cross-linking: Cross-link protein-DNA complexes in this compound-treated and control cells with 1% formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., acetylated-Histone H3) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq) to identify the DNA sequences associated with the protein of interest.[8]
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively inhibit HDACs and subsequently reactivate tumor suppressor genes provides a powerful mechanism to counteract oncogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the full spectrum of tumor suppressor genes reactivated by this compound and its synergistic effects with other anti-cancer therapies.
References
- 1. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a histone deacetylase inhibitor, functions as a tumor inhibitor by modulating the ratio of Bax/Bcl-2 and P21 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylases inhibitor this compound synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Chidamide's Immunomodulatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chidamide, a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, has demonstrated significant immunomodulatory properties beyond its direct antitumor effects. By selectively inhibiting HDAC subtypes 1, 2, 3, and 10, this compound alters the epigenetic landscape of both tumor and immune cells, leading to a multifaceted enhancement of antitumor immunity. This technical guide provides an in-depth exploration of the core immunomodulatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in immuno-oncology.
Introduction
The interplay between cancer and the immune system is a critical determinant of tumor progression and therapeutic response. Epigenetic modifications, particularly histone acetylation, play a pivotal role in regulating gene expression programs that govern immune cell function and tumor immunogenicity. Histone deacetylases (HDACs) are key enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In the tumor microenvironment, aberrant HDAC activity can contribute to immune evasion by suppressing the expression of genes involved in antigen presentation, T-cell activation, and cytokine production.
This compound (Epidaza®) is an orally available, selective inhibitor of HDAC1, HDAC2, HDAC3, and HDAC10.[1] Its ability to modulate the immune system has positioned it as a promising candidate for combination therapies with immune checkpoint inhibitors and other immunotherapies. This guide will dissect the immunomodulatory effects of this compound on various immune cell populations and elucidate the underlying signaling pathways.
Impact on Immune Cell Populations
This compound exerts pleiotropic effects on both the innate and adaptive immune systems. Its immunomodulatory actions include the repolarization of macrophages, enhancement of T-cell function, and modulation of dendritic cells.
Macrophage Polarization
Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and can exist in two main polarized states: the pro-inflammatory, antitumor M1 phenotype and the anti-inflammatory, protumor M2 phenotype. This compound has been shown to promote the polarization of macrophages towards the M1 phenotype.
Quantitative Data on Macrophage Polarization
| Cell Line/Model | This compound Concentration | Marker | Change | Reference |
| SCLC cell lines | Not specified | M1 markers (qPCR) | Upregulated | [2] |
| TNKCL patient PBMCs | Varying concentrations | M1 macrophages (Flow Cytometry) | Significant increase | [3] |
| Healthy volunteer PBMCs | Varying concentrations | M1 macrophages (Flow Cytometry) | Significant increase | [3] |
| THP-1 cells | Varying concentrations | M1 macrophages (Flow Cytometry) | Significant increase | [3] |
| Mouse bone marrow-derived macrophages | Varying concentrations | M1 macrophages (Flow Cytometry) | Significant increase | [3] |
T-Cell Modulation
This compound enhances T-cell-mediated antitumor immunity through several mechanisms, including the augmentation of cytotoxic T-lymphocyte (CTL) activity and the modulation of immune checkpoint molecule expression.
Quantitative Data on T-Cell Modulation
| Cell Line/Model | This compound Concentration | Marker/Effect | Change | Reference |
| ABC-type DLBCL animal model | Not specified | PD-1 on CD4+ and CD8+ T cells | Significantly lowered | [4] |
| ABC-type DLBCL animal model | Not specified | TIM-3 on CD4+ and CD8+ T cells | Significantly lowered | [4] |
| T-cell acute lymphoblastic leukemia | 5 µmol/L | CXCL9 mRNA in Jurkat cells | 164-fold increase | [5] |
| Lymphocytes co-cultured with this compound-treated Jurkat cells | Not specified | Proportion of CD8+ T cells | Upregulated | [5] |
Modulation of Cytokine Production
This compound treatment alters the cytokine milieu within the tumor microenvironment, favoring a pro-inflammatory state that supports antitumor immunity.
Quantitative Data on Cytokine Production
| Cell Line/Model | This compound Concentration | Cytokine | Change | Reference |
| ABC-type DLBCL animal model | Not specified | IL-2 | Elevated | [4] |
| ABC-type DLBCL animal model | Not specified | IFN-γ | Elevated | [4] |
| ABC-type DLBCL animal model | Not specified | TNF-α | Elevated | [4] |
| ABC-type DLBCL cells | Not specified | IL-10 | Decreased | [4] |
Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are underpinned by its ability to influence key intracellular signaling pathways that regulate immune cell function and cancer cell survival.
Inhibition of the JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 pathway is frequently hyperactivated in cancer and plays a crucial role in promoting tumor cell proliferation, survival, and immune evasion. This compound has been shown to suppress this pathway.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
This compound inhibits HDACs, leading to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3).[6] SOCS3, in turn, inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins like c-Myc, Bcl-xL, and Mcl-1.[6][7]
Inhibition of the NOTCH1/NFATC1 Signaling Pathway
In certain hematological malignancies like diffuse large B-cell lymphoma (DLBCL), the NOTCH1 and NFATC1 signaling pathways are aberrantly activated and contribute to tumor growth and immune evasion. This compound has been demonstrated to inhibit this axis.[4]
Caption: this compound inhibits the NOTCH1/NFATC1 signaling pathway.
By inhibiting HDACs, this compound downregulates the expression of NOTCH1 and NFATC1 in DLBCL cells.[4] This leads to a decrease in the production of the immunosuppressive cytokine IL-10 and inhibits tumor growth.[4]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity. This compound has been shown to inhibit the hyperactivation of NF-κB in multiple myeloma cells in the short term by increasing the expression of its inhibitor, IκBα.[3]
Caption: this compound modulates the NF-κB signaling pathway.
This compound's inhibition of HDACs leads to an increase in IκBα expression, which in turn sequesters NF-κB p65 in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[3]
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells.[8][9]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
This compound treatment leads to a decrease in the phosphorylation of both PI3K and AKT, thereby inhibiting downstream signaling that promotes cell survival and proliferation.[8]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the immunomodulatory effects of this compound.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against HDACs, p-STAT3, STAT3, p-AKT, AKT, cleaved caspase-3, Bcl-2, acetylated histones) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[6][9][10]
Flow Cytometry for Immune Cell Phenotyping
Objective: To analyze the effect of this compound on the expression of surface markers on immune cells.
Protocol Outline:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or other immune cells of interest.
-
This compound Treatment: Treat cells with this compound at various concentrations and time points.
-
Surface Staining: Resuspend cells in staining buffer and incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, PD-1, TIM-3, M1/M2 macrophage markers) for 30 minutes on ice in the dark.
-
Washing: Wash cells to remove unbound antibodies.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and mean fluorescence intensity.[11][12]
ELISA for Cytokine Quantification
Objective: To measure the concentration of cytokines in cell culture supernatants or serum.
Protocol Outline:
-
Sample Collection: Collect cell culture supernatants or serum from this compound-treated and control groups.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α, IL-10).
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.[13][14]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the effect of this compound on histone acetylation at specific gene promoters.
Protocol Outline:
-
Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against an acetylated histone (e.g., acetyl-H3, acetyl-H4).
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Quantify the amount of precipitated DNA corresponding to specific gene promoters of interest by quantitative PCR (qPCR).[15][16]
Conclusion
This compound's immunomodulatory effects are a key component of its antitumor activity. By reprogramming the tumor microenvironment to be more pro-inflammatory, enhancing T-cell function, and modulating key signaling pathways, this compound can overcome tumor-induced immune suppression. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental approaches. The continued investigation of this compound's immunomodulatory properties, particularly in combination with other immunotherapies, holds significant promise for advancing cancer treatment. The provided protocols and pathway diagrams serve as valuable tools for researchers dedicated to unraveling the full potential of this epigenetic immunomodulator.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances T-cell-mediated anti-tumor immune function by inhibiting NOTCH1/NFATC1 signaling pathway in ABC-type diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study on the Regulation of this compound on CD8+T Cells in T-cell Acute Lymphoblastic Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network Pharmacology and Experimental Validation Reveal the Effects of this compound Combined With Aspirin on Acute Myeloid Leukemia-Myelodysplastic Syndrome Cells Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cell Proliferation via the PI3K/AKT Pathway in K562 Cells Based on Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. Flow cytometry assay and cell staining protocol [protocols.io]
- 13. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 14. Synergistic Efficacy of this compound and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chidamide for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chidamide is a novel, orally bioavailable benzamide (B126) class histone deacetylase (HDAC) inhibitor with selective activity against HDAC subtypes 1, 2, 3, and 10.[1][2][3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure.[1] This epigenetic modification facilitates the transcription of tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines.[1][2][5] This document provides a detailed protocol for the solubilization and use of this compound in in vitro cell culture assays to ensure experimental consistency and accuracy.
Data Presentation: Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring reproducible experimental results. The following table summarizes the key solubility and storage parameters.
| Property | Recommendation | Source(s) |
| Appearance | White to off-white crystalline solid | [6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), sterile, cell culture grade | [5][6][7][8] |
| Solubility in DMSO | Up to 78 mg/mL (199.78 mM) | [9] |
| Recommended Stock Concentration | 20 mM - 50 mM in 100% DMSO | [5][7][8] |
| Final DMSO Concentration in Media | Should not exceed 0.5%, with ≤0.1% being ideal for most cell lines to minimize solvent-induced cytotoxicity. | [10] |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C, protected from light. Long-term (months): -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [5][6] |
| Aqueous Solution Stability | Do not store aqueous solutions for more than one day. | [6] |
Experimental Protocol I: Preparation of Concentrated this compound Stock Solution
This protocol details the steps for preparing a sterile, concentrated stock solution of this compound in DMSO. All procedures should be performed in a sterile environment, such as a laminar flow hood.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add the appropriate volume of DMSO to the weighed this compound).
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the concentrated stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C for long-term use.
Experimental Protocol II: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells.
Materials:
-
Concentrated this compound stock solution (from Protocol I)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the final desired working concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 50 mM stock solution, you would need 2 µL of the stock solution.
-
Prepare Working Solution: In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the small volume of DMSO stock directly into the larger volume of aqueous medium and mix immediately to prevent precipitation.
-
Mixing: Gently pipette the medium up and down or swirl the tube to ensure the this compound is thoroughly mixed and evenly distributed.
-
Cell Treatment: The freshly prepared this compound-containing medium is now ready to be added to your cell cultures.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting HDACs, which leads to the modulation of several downstream signaling pathways.
Caption: Simplified signaling pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Efficacy of this compound and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Chidamide in Preclinical Mouse Models: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chidamide, a novel benzamide (B126) class of histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity in a variety of preclinical cancer models. It selectively targets HDAC1, 2, 3, and 10, leading to the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. This document provides a comprehensive overview of the dosage and administration of this compound in in vivo mouse models, based on a compilation of published research. It includes detailed protocols for drug preparation and administration, a summary of effective dosages in different cancer models, and an exploration of the key signaling pathways involved in its mechanism of action. This guide is intended to assist researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
I. Introduction
This compound is an orally available, subtype-selective HDAC inhibitor that has shown a broad spectrum of antitumor activities. Its mechanism of action involves the accumulation of acetylated histones, which leads to a more open chromatin structure and the reactivation of tumor suppressor genes.[1] This results in the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[2] Furthermore, this compound has been shown to modulate the tumor microenvironment and enhance antitumor immunity.[3][4] Preclinical studies in various mouse models have been instrumental in establishing the efficacy and safety profile of this compound, paving the way for its clinical development.
II. This compound Dosage and Administration in Mouse Models
The effective dosage of this compound in mouse models can vary depending on the tumor type, the specific mouse model used, and whether it is administered as a monotherapy or in combination with other agents. The most common route of administration in these studies is oral gavage.
Table 1: Summary of this compound Monotherapy in In Vivo Mouse Models
| Cancer/Disease Model | Mouse Strain | Cell Line | This compound Dosage | Administration Route & Schedule | Vehicle | Key Findings |
| Follicular Lymphoma | CB17/Icr-Prkdcscid/IcrlcoCrl | DOHH2 | 10 mg/kg/day | Oral gavage, daily for 3 weeks | PBS with 0.2% methyl cellulose (B213188)/0.1% Tween 80 | Obvious tumor growth inhibition with no fatal toxicity.[1] |
| Pancreatic Cancer | Nude mice | PaTu8988 | 12.5 and 50 mg/kg | Not specified | PBS | Significant inhibition of tumor growth and induction of apoptosis.[2] |
| Esophageal Squamous Cell Carcinoma | Nude mice | Not specified | 20 mg/kg | Intraperitoneal injection, for 3 days | Not specified | Significantly reduced tumor volume.[5] |
| Alzheimer's Disease | 3xTg-AD mice | N/A | 0.01 mg/kg | Oral gavage, 5 days a week for 9 months | Saline, 5% Tween 80, 4.6% PEG 400 | Significantly improves glucose tolerance in males and decreases total tau.[6] |
Table 2: Summary of this compound Combination Therapy in In Vivo Mouse Models
| Cancer Model | Mouse Strain | Cell Line | This compound Dosage & Schedule | Combination Agent & Dosage | Administration Route | Vehicle | Key Findings |
| Diffuse Large B-cell Lymphoma (DLBCL) | BALB/c nude mice | SUDHL-4 | 15 mg/kg, daily for 3 weeks | Venetoclax (B612062) (50 mg/kg) | Oral gavage | Not specified | Significant synergistic inhibition of tumor growth.[7] |
| Colon Cancer | Nude mice | LoVo | Not specified | 5-Fluorouracil (5-Fu) | Not specified | Not specified | Enhanced anti-tumor activity of 5-Fu. |
| NK-T Cell Lymphoma | Humanized PD1 knock-in mice | EL4 | 20 mg/kg, daily | Anti-PD1 antibody (10 mg/kg, q3d) | Oral (this compound), IP (anti-PD1) | Not specified | Significant synergistic inhibition of tumor growth.[8] |
| Sézary Syndrome | Xenograft mice | Hut78 | Not specified | LB100 | Not specified | Not specified | Synergistic antitumor activity. |
| High-Grade B-cell Lymphoma | Xenograft mice | Not specified | Not specified | Anlotinib (B1662124) | Not specified | Not specified | Marked reduction in tumor burden.[9] |
III. Experimental Protocols
A. This compound Formulation and Administration
1. Vehicle Preparation:
A commonly used vehicle for oral administration of this compound is a solution of Phosphate-Buffered Saline (PBS) containing 0.2% methyl cellulose and 0.1% Tween 80.[1] Another reported vehicle for oral gavage is a mixture of saline, 5% Tween 80, and 4.6% PEG 400.[6] For in vitro experiments, this compound is often dissolved in sterile DMSO to create a stock solution.[1]
2. This compound Solution Preparation:
For oral gavage, this compound can be suspended in a 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) solution.[1] It is crucial to ensure a homogenous suspension before administration.
3. Administration Protocol (Oral Gavage):
-
Animal Handling: Mice should be handled gently to minimize stress.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Volume: The volume of the administered solution should be carefully calculated based on the mouse's body weight and should not exceed recommended volumes for oral gavage.
-
Frequency: Administration schedules can range from daily to intermittent dosing (e.g., twice weekly), depending on the experimental design.[1][8]
B. Xenograft Mouse Model Protocol
The following is a general protocol for establishing and treating a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
-
Tumor cells (e.g., DOHH2, SUDHL-4, PaTu8988) are cultured under standard conditions.[1][7]
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][7]
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
Treatment with this compound or vehicle is initiated according to the planned dosage and schedule.
3. Monitoring and Endpoint Analysis:
-
Tumor volume and body weight are measured regularly (e.g., every two days).[1]
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[1]
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3), or Western blotting for signaling pathway components.[1]
IV. Key Signaling Pathways Modulated by this compound
This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
A. PI3K/Akt Signaling Pathway
A frequently reported mechanism of this compound's action is the downregulation of the PI3K/Akt signaling pathway.[1][5][9][10] This pathway is often hyperactivated in cancer and promotes cell survival and proliferation. This compound has been shown to reduce the phosphorylation of Akt, a key component of this pathway.[1]
B. Apoptosis Pathway (Bax/Bcl-2 Ratio)
This compound has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.[2][11][12] Specifically, it increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting programmed cell death.[2]
V. Conclusion
This compound has demonstrated robust antitumor efficacy in a wide range of preclinical mouse models. The data summarized in this document provide a valuable resource for researchers planning in vivo studies with this promising HDAC inhibitor. The provided protocols and signaling pathway diagrams offer a framework for designing experiments to further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents. Careful consideration of the specific cancer model, mouse strain, and experimental endpoints is crucial for obtaining reproducible and translatable results.
References
- 1. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. [this compound inhibits proliferation and promotes apoptosis of esophageal squamous cell carcinoma cells by inhibiting the PI3K/Akt and ERK1/2 pathways and increasing DNA damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HDAC inhibitor this compound synergizes with venetoclax to inhibit the growth of diffuse large B-cell lymphoma via down-regulation of MYC, BCL2, and TP53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylases inhibitor this compound synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and anlotinib synergistically inhibit high grade B-cell lymphomas via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel histone deacetylase inhibitor, alleviates renal fibrosis by suppressing the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound acts on the histone deacetylase‐mediated miR‐34a/Bcl‐2 axis to regulate NB4 cell line proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chidamide in Combination with Chemotherapy for Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chidamide, a novel histone deacetylase (HDAC) inhibitor, in combination with various chemotherapy regimens for the treatment of lymphoma. The information is compiled from preclinical studies and clinical trials, offering insights into the mechanism of action, synergistic effects, and clinical efficacy of this combination therapy. Detailed protocols for key experiments are provided to facilitate further research and drug development in this area.
Introduction
This compound is an orally active benzamide (B126) class of HDAC inhibitor with selectivity for HDAC1, 2, 3, and 10.[1] By modulating the epigenetic landscape of cancer cells, this compound can induce cell cycle arrest, promote apoptosis, and enhance anti-tumor immunity.[1] In lymphoma, this compound has demonstrated synergistic anti-tumor effects when combined with traditional chemotherapy agents and rituximab.[2] This has led to its investigation and approval for various lymphoma subtypes, particularly in the context of relapsed or refractory disease.[3][4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-lymphoma effects through multiple mechanisms, often impacting key signaling pathways involved in cell survival and proliferation.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound in lymphoma cells.
Diagram 1: this compound-Induced Apoptosis via STAT3/Bcl-2 Pathway Inhibition
Caption: this compound inhibits HDACs, leading to decreased STAT3 phosphorylation and Bcl-2 expression, ultimately inducing apoptosis.[5]
Diagram 2: this compound-Mediated Cell Cycle Arrest via PI3K/AKT Pathway
Caption: this compound disrupts the PI3K/PDK1/AKT pathway, leading to increased p27, inhibition of CDK2, and G0/G1 cell cycle arrest.[6]
Clinical Efficacy in Combination Therapy
The combination of this compound with various chemotherapy regimens has shown promising results in clinical trials for different types of lymphoma.
T-Cell Lymphoma
Table 1: Efficacy of this compound Combination Therapy in T-Cell Lymphoma
| Trial/Study | Lymphoma Subtype | Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase 1b/2 | Newly Diagnosed PTCL | Chi-CHOEP | 113 | 60.2% | 40.7% | 10.7 months | Not Reached | [3] |
| Retrospective | Newly Diagnosed AITL | This compound + CHOP | - | - | - | 22 months | Not Reached | [7] |
| Retrospective | R/R T-LBL/ALL | This compound + Chemotherapy | 17 | Higher than chemo alone | Higher than chemo alone | Better than chemo alone | No difference | [8] |
| Real-world | R/R PTCL | This compound + various regimens | 287 | 73.2% | 25.4% | - | 463 days | [9] |
PTCL: Peripheral T-Cell Lymphoma; AITL: Angioimmunoblastic T-Cell Lymphoma; T-LBL/ALL: T-cell Acute Lymphoblastic Lymphoma/Leukemia; R/R: Relapsed/Refractory; Chi-CHOEP: this compound + Cyclophosphamide, Doxorubicin, Vincristine (B1662923), Etoposide, Prednisone (B1679067); CHOP: Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.
B-Cell Lymphoma
Table 2: Efficacy of this compound Combination Therapy in B-Cell Lymphoma
| Trial/Study | Lymphoma Subtype | Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase 2 (TRUST) | R/R DLBCL | This compound + R-GemOx | 54 | 59.3% | - | 7.4 months | 23.9 months | [2] |
| Retrospective | R/R DLBCL with MYC+ | This compound + BTK inhibitors | 12 | 66.7% | 50% | Not Reached | Not Reached | [10] |
| Case Report | R/R tDLBCL | Sintilimab + this compound | 1 | Sustained CR | - | - | - | [11] |
| - | Newly Diagnosed DLBCL | This compound + R-CHOP | - | 94% | - | - | 83% (2-year) | [12] |
DLBCL: Diffuse Large B-Cell Lymphoma; R/R: Relapsed/Refractory; tDLBCL: transformed DLBCL; R-GemOx: Rituximab, Gemcitabine, Oxaliplatin; BTK: Bruton's Tyrosine Kinase; R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.
Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical and clinical studies. Researchers should adapt these protocols to their specific experimental needs.
In Vitro Cell Proliferation Assay (CCK-8)
Objective: To evaluate the effect of this compound and chemotherapy on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., DOHH2, SU-DHL4)[6]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (various concentrations)
-
Chemotherapy agent (e.g., doxorubicin, gemcitabine) (various concentrations)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed lymphoma cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound, the chemotherapy agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the control group.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To determine the effect of this compound and chemotherapy on the cell cycle distribution and apoptosis of lymphoma cells.
Materials:
-
Lymphoma cells treated as described in the proliferation assay.
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol for Cell Cycle Analysis:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[6]
Protocol for Apoptosis Analysis:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[6]
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
Lymphoma cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-PDK1, anti-phospho-AKT, anti-AKT, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).[5][6]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Xenograft Tumor Model in Mice
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Lymphoma cell line for injection.
-
This compound for oral administration.
-
Chemotherapy agent for injection.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject lymphoma cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Administer this compound orally and the chemotherapy agent via the appropriate route (e.g., intraperitoneal injection) according to the established dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).[6]
Diagram 3: Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound combination therapy in lymphoma.
Dosage and Administration in Clinical Settings
The dosage of this compound in combination regimens varies depending on the specific chemotherapy protocol and the patient's tolerance.
-
In combination with R-GemOx for R/R DLBCL: this compound 20 mg was administered orally on days 1, 4, 8, 11, 15, and 18 of a 21-day cycle.[2]
-
In combination with CHOEP for newly diagnosed PTCL: The recommended phase 2 dose of this compound was 20 mg twice a week.[3]
-
In combination with CHOP for newly diagnosed PTCL: A dose of 30 mg of this compound was given on days 1, 4, 8, and 11 of each 21-day cycle.[13]
-
Maintenance therapy for PTCL: this compound was administered at a dosage of 15–30 mg twice weekly.[14]
Safety and Tolerability
The most common grade 3/4 treatment-emergent adverse events (TEAEs) associated with this compound combination therapy are hematological toxicities, including neutropenia, thrombocytopenia, and leukopenia.[2][3] Febrile neutropenia has also been reported.[13] Non-hematological adverse events are generally mild to moderate. Overall, the combination of this compound with chemotherapy has been shown to have an acceptable and manageable safety profile.[2][3]
Conclusion
The combination of this compound with chemotherapy represents a promising therapeutic strategy for various types of lymphoma, particularly for relapsed or refractory disease. Its ability to modulate key signaling pathways involved in cell survival and proliferation provides a strong rationale for its use in combination with cytotoxic agents. The data from clinical trials demonstrate improved response rates and survival outcomes with manageable toxicity. Further research is warranted to optimize combination regimens, identify predictive biomarkers, and expand the application of this compound-based therapies in the treatment of lymphoma.
References
- 1. Development of this compound for peripheral T-cell lymphoma, the first orphan drug approved in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Combined With R‐GemOx in Relapsed/Refractory Diffuse Large B‐Cell Lymphoma (TRUST): A Multicenter, Single‐Arm, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of this compound with the CHOEP regimen in previously untreated patients with peripheral T-cell lymphoma: a prospective, multicenter, single arm, phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma [frontiersin.org]
- 7. Clinical trial: this compound plus CHOP improve the survival of newly diagnosed angioimmunoblastic T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in combination with chemotherapy in refractory and relapsed T lymphoblastic lymphoma/leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Multi-Center, Real-World Study of this compound for Patients With Relapsed or Refractory Peripheral T-Cell Lymphomas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Sintilimab and this compound for Refractory Transformed Diffuse Large B Cell Lymphoma: A Case Report and A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of this compound in the treatment of B-cell non-Hodgkin lymphoma: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound combined with cyclophosphamide, doxorubicin, vincristine and prednisone in previously untreated patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness and safety profile of this compound as maintenance therapy for peripheral T-cell lymphoma: a multicenter real-world study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting Histone Acetylation After Chidamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3][4] In many cancers, HDACs are overexpressed or dysregulated, which results in the silencing of tumor suppressor genes.[3]
Chidamide (CS055/HBI-8000) is a novel benzamide (B126) class histone deacetylase inhibitor (HDACi) that selectively inhibits HDAC1, HDAC2, HDAC3, and HDAC10.[1][3][5] By blocking the activity of these specific HDACs, this compound treatment leads to the accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4.[1][5][6] This results in a more relaxed, open chromatin structure, which facilitates the transcription of genes that can inhibit tumor growth, induce apoptosis, and trigger cell cycle arrest.[3][5]
Western blotting is a fundamental technique used to confirm the on-target activity of this compound by detecting the subsequent increase in global histone acetylation.[2][4] This document provides a detailed protocol for treating cells with this compound, extracting histones, and performing a Western blot to quantify changes in histone H3 and H4 acetylation levels.
Signaling Pathway of this compound Action
This compound functions by inhibiting Class I and IIb HDACs. This prevents the removal of acetyl groups from histone tails, leading to hyperacetylation. The neutralized charge on lysine residues weakens the interaction between histones and DNA, resulting in a relaxed chromatin structure that allows for gene transcription.
References
- 1. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma [frontiersin.org]
- 6. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Chidamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chidamide is a novel, orally active benzamide-class histone deacetylase (HDAC) inhibitor with selectivity for HDAC subtypes 1, 2, 3, and 10.[1][2][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of genes involved in inhibiting tumor growth, promoting cell cycle arrest, and inducing apoptosis.[1][3] This application note provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT and CCK-8.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[4][5][6] The CCK-8 (Cell Counting Kit-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[7][8][9] The amount of formazan produced in both assays is directly proportional to the number of viable cells.[4][7][8]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through multiple pathways. Its primary mechanism is the inhibition of HDACs, which leads to the hyperacetylation of histones and subsequent reactivation of silenced tumor suppressor genes.[1][3] This, in turn, can induce cell cycle arrest, primarily at the G0/G1 phase, and trigger apoptosis (programmed cell death).[1][2][10][11]
One of the key signaling pathways affected by this compound is the JAK2/STAT3 pathway, which is often aberrantly activated in cancer.[10] this compound has been shown to upregulate Suppressors of Cytokine Signaling 3 (SOCS3), a negative regulator of this pathway. This leads to the downregulation of JAK2 and STAT3, as well as their downstream targets involved in cell cycle progression and anti-apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[10] this compound can also induce the expression of the cyclin-dependent kinase inhibitor p21, further contributing to cell cycle arrest.[10][12]
Caption: this compound's mechanism of action.
Experimental Protocols
The following are generalized protocols for the MTT and CCK-8 assays to assess the effect of this compound on cell viability. Optimization may be required depending on the cell line and specific experimental conditions.
General Workflow
Caption: Experimental workflow for cell viability assays.
Reagent and Material Preparation
| Reagent/Material | Preparation/Storage |
| Cell Culture Medium | Specific to the cell line being used (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| This compound Stock Solution | Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 50 mM).[10] Store at -20°C. |
| MTT Solution | Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[4] Filter-sterilize and store protected from light at 4°C for short-term use or -20°C for long-term storage.[6] |
| MTT Solubilization Solution | For example, 4 mM HCl, 0.1% NP-40 in isopropanol, or DMSO.[13] |
| CCK-8 Reagent | Typically supplied as a ready-to-use solution. Store at 4°C protected from light.[9] For long-term storage, it can be kept at -20°C.[7][8] |
| 96-well Plates | Sterile, flat-bottomed plates for cell culture. |
Protocol 1: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4][14] Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.25-8 µM).[11][15] Include a vehicle control group (medium with the same percentage of DMSO).
-
Treatment Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).[2][10][15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4][16]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[8][10]
-
This compound Treatment: Add 10 µL of various concentrations of this compound to the wells.[8] The treatment concentrations and durations will be similar to the MTT assay (e.g., 24, 48, 72 hours).[2][10][15]
-
CCK-8 Addition: After the treatment incubation, add 10 µL of CCK-8 solution directly to each well.[7][8][9][10] Be careful to avoid introducing bubbles.[7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7][8][9] The incubation time may vary depending on the cell type and density.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8][9]
Data Presentation and Analysis
The results of the cell viability assays can be used to determine the dose- and time-dependent effects of this compound.
Data Calculation
Cell viability is typically expressed as a percentage relative to the untreated control cells. The calculation is as follows:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Example Data Tables
Table 1: Effect of this compound on Cell Viability (Absorbance at 450 nm - CCK-8 Assay)
| This compound (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 1.502 | 1.855 | 2.134 |
| 0.5 | 1.351 | 1.482 | 1.512 |
| 1.0 | 1.120 | 1.011 | 0.935 |
| 2.0 | 0.899 | 0.753 | 0.640 |
| 4.0 | 0.654 | 0.498 | 0.388 |
| 8.0 | 0.431 | 0.312 | 0.255 |
Table 2: Percentage Cell Viability after this compound Treatment
| This compound (µM) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| 0 (Control) | 100.0 | 100.0 | 100.0 |
| 0.5 | 89.9 | 80.0 | 70.8 |
| 1.0 | 74.6 | 54.5 | 43.8 |
| 2.0 | 59.9 | 40.6 | 30.0 |
| 4.0 | 43.5 | 26.8 | 18.2 |
| 8.0 | 28.7 | 16.8 | 12.0 |
From this data, a dose-response curve can be generated to calculate the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for each time point using appropriate software (e.g., GraphPad Prism).
Conclusion
The MTT and CCK-8 assays are robust and reliable methods for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells in vitro. These protocols provide a framework for researchers to evaluate the efficacy of this HDAC inhibitor and further investigate its therapeutic potential. Careful optimization of cell density, drug concentrations, and incubation times is crucial for obtaining accurate and reproducible results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. apexbt.com [apexbt.com]
- 8. dojindo.co.jp [dojindo.co.jp]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound and its combination with decitabine on proliferation and apoptosis of leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Chidamide-Induced Cell Cycle Arrest Analysis by Flow Cytometry
Introduction
Chidamide is a novel benzamide (B126) class of histone deacetylase (HDAC) inhibitor with selective activity against HDAC1, 2, 3, and 10.[1] By altering the acetylation status of histones and other proteins, this compound can modulate the expression of genes involved in critical cellular processes, including cell cycle progression.[2][3] These application notes provide a comprehensive overview and detailed protocols for analyzing cell cycle arrest in cancer cells following exposure to this compound, utilizing flow cytometry with propidium (B1200493) iodide (PI) staining. This methodology is a fundamental tool for researchers in oncology and drug development to quantitatively assess the cytostatic effects of this compound.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G0/G1 phase.[1][4] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21.[5][6] The increased expression of p21 leads to the inhibition of CDK2, a key enzyme for the G1 to S phase transition.[6] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the release of E2F transcription factors and halting cell cycle progression.[7] Several signaling pathways have been implicated in this compound-induced cell cycle arrest, including the downregulation of the JAK2/STAT3 and PI3K/AKT pathways.[1][3]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (24-hour exposure)
| Cell Line | This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SKM-1 | 0 (Control) | 38.0 ± 1.5 | - | - |
| 3 | 84.7 ± 4.8 | Decreased | - | |
| HEL | 0 (Control) | 39.0 ± 0.4 | - | - |
| 3 | 54.2 ± 4.6 | Decreased | - | |
| DOHH2 | 0 (Control) | - | - | - |
| 1 | Increased | Decreased | No significant change | |
| 5 | Increased | Decreased | No significant change | |
| 10 | Increased | Decreased | No significant change | |
| Karpas422 | 0 (Control) | - | - | - |
| 1 | Increased | Decreased | No significant change | |
| 5 | Increased | Decreased | No significant change | |
| 10 | Increased | Decreased | No significant change | |
| KBM5 | 0 (Control) | - | - | - |
| 1.0 | Increased | - | - | |
| 4.0 | Increased | - | - | |
| KBM5-T315I | 0 (Control) | - | - | - |
| 1.0 | Increased | - | - | |
| 4.0 | Increased | - | - |
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48-hour exposure)
| Cell Line | This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Kasumi-1 | 0 (Control) | - | - | - |
| 0.25 | Increased | Decreased | - | |
| 0.5 | Increased | Decreased | - | |
| U937-A/E | 0 (Control) | - | - | - |
| 0.25 | Increased | Decreased | - | |
| 0.5 | Increased | Decreased | - |
Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines (72-hour exposure)
| Cell Line | This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HL60 | 0 (Control) | - | - | - |
| 0.25 | Increased | - | - | |
| 0.5 | Increased | - | - | |
| 1 | Increased | - | - | |
| NB4 | 0 (Control) | - | - | - |
| 0.25 | Increased | - | - | |
| 0.5 | Increased | - | - | |
| 1 | Increased | - | - |
Table 4: Synergistic Effect of this compound and Cytarabine (B982) on Cell Cycle Arrest in Myelodysplastic Syndromes (MDS) Cell Lines (72-hour exposure)
| Cell Line | Treatment | % G0/G1 Phase |
| SKM-1, MUTZ-1, KG-1 | This compound (25 nM) | - |
| This compound (50 nM) | - | |
| This compound (25 nM) + Cytarabine (50 nM) | Significantly Increased vs. This compound alone | |
| This compound (50 nM) + Cytarabine (50 nM) | Significantly Increased vs. This compound alone |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., SKM-1, HEL, HL60, NB4) in 6-well plates at a density of 1.5 x 10^5 to 1 x 10^6 cells/well in 2 ml of complete culture medium.[8]
-
Cell Synchronization (Optional): For some experiments, cell synchronization can improve the resolution of cell cycle analysis. This can be achieved by serum starvation (e.g., culturing in medium with 0.5% FBS) for 6 hours.[8]
-
This compound Exposure: Following initial culture (and synchronization, if performed), replace the medium with fresh complete medium containing the desired concentrations of this compound (e.g., 0.25, 0.5, 1, 3 µM) or a vehicle control (e.g., DMSO).[2][5]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[2][5]
Protocol 2: Sample Preparation and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the plate.[8] Pool all cells from each well into a 15 ml conical tube.
-
Washing: Centrifuge the cell suspension at 1000 rpm for 5 minutes.[8] Discard the supernatant and wash the cell pellet with 2-3 ml of ice-cold phosphate-buffered saline (PBS). Repeat the centrifugation and washing step.[8]
-
Fixation: Resuspend the cell pellet gently in the remaining PBS and add 1-3 ml of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent cell clumping.[8]
-
Storage: Store the fixed cells at -20°C for at least one day and up to a few days.[8]
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 1800 rpm for 5 minutes and discard the ethanol.[8]
-
Wash the cell pellet with 2-3 ml of PBS and centrifuge again at 1800 rpm for 5 minutes.[8]
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS (e.g., 5 µl of 2 mg/ml PI stock and 2 µl of 10 mg/ml RNase A stock in 300 µl PBS per sample).[8]
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.[8]
-
Data Acquisition: Transfer the stained cells to FACS tubes and keep them on ice until analysis on a flow cytometer.[8]
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a laser for PI excitation (typically a blue laser at 488 nm). Set the emission filter to detect the red fluorescence of PI (typically around 617 nm).
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.
-
Use a forward scatter area (FSC-A) vs. forward scatter height (FSC-H) plot to gate on single cells and exclude doublets.
-
-
Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample.
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity (linear scale) for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. This compound inhibits t(8;21) AML cell proliferation and AMK1/ETO and C-KIT expression by inhibiting ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Effects of this compound and its combination with decitabine on proliferation and apoptosis of leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound shows synergistic cytotoxicity with cytarabine via inducing G0/G1 arrest and apoptosis in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combination of low-dose decitabine and this compound resulted in synergistic effects on the proliferation and apoptosis of human myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Application Notes: Chidamide in Non-Hodgkin Lymphoma (NHL) Research
Introduction
Chidamide (Tucidinostat/HBI-8000) is a novel, orally active benzamide (B126) class of histone deacetylase (HDAC) inhibitor.[1][2][3] It selectively targets HDAC1, 2, 3, and 10, which are key enzymes in the epigenetic regulation of gene expression.[1][3] In various subtypes of Non-Hodgkin Lymphoma (NHL), aberrant HDAC activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[1][4] this compound reverses this by inducing histone hyperacetylation, which remodels chromatin to a more relaxed state, facilitating the transcription of genes involved in cell cycle arrest, apoptosis, and tumor suppression.[3][4] These application notes provide an overview of this compound's mechanism, its effects on various NHL subtypes, and detailed protocols for its use in preclinical research.
Mechanism of Action in NHL Subtypes
This compound exerts its anti-lymphoma effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, as well as modulation of the tumor microenvironment.[1][5] Its activity is primarily linked to the disruption of key oncogenic signaling pathways.
-
PI3K/AKT/mTOR Pathway: In Diffuse Large B-cell Lymphoma (DLBCL) and transformed Follicular Lymphoma (t-FL), this compound has been shown to inhibit the PI3K/AKT signaling pathway.[1][6][7] It achieves this by reducing the expression of PDK1, which in turn dephosphorylates and inactivates AKT.[1][6][7] This inactivation leads to G0/G1 cell cycle arrest and promotes caspase-dependent apoptosis.[1][6][7] Downstream effectors like mTOR, STAT3, and BCL-2 are also attenuated.[1]
-
STAT3/BCL-2 Pathway: this compound effectively downregulates both the expression and phosphorylation of STAT3 in a dose-dependent manner in DLBCL cells.[1][8] The inhibition of STAT3, a critical transcription factor for cell survival, leads to the reduced expression of the anti-apoptotic protein BCL-2, thereby promoting apoptosis.[1][8] This makes the HDACs/STAT3/Bcl-2 axis a key target of this compound.[8][9]
-
FOXO1 and BTG1 Upregulation: In rituximab/chemotherapy-resistant B-cell lymphoma models, this compound treatment leads to the upregulation of the tumor suppressor FOXO1 by increasing histone acetylation on its promoter.[1] This contributes to cell cycle arrest by increasing p21/p27 and decreasing cyclins.[1] Furthermore, this compound can trigger autophagy-mediated cell death through the upregulation of B-cell translocation gene-1 (BTG1).[1][10]
-
Immune Modulation: this compound enhances immunosurveillance by upregulating MHC class I and class II molecules on lymphoma cells.[1] In the DLBCL microenvironment, it can also inhibit the NOTCH1/NFATC1 signaling pathway, reducing immune escape and enhancing T-cell mediated anti-tumor functions.[11]
Visualized Signaling Pathways and Workflows
Caption: this compound's mechanism of action in Non-Hodgkin Lymphoma.
References
- 1. The role of this compound in the treatment of B-cell non-Hodgkin lymphoma: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound for peripheral T-cell lymphoma, the first orphan drug approved in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The role of this compound in the treatment of B-cell non-Hodgkin lymphoma: An updated systematic review | Biomolecules and Biomedicine [bjbms.org]
- 6. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma [frontiersin.org]
- 8. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Histone Deacetylase Inhibitor, Combined With R‐GemOx in Relapsed/Refractory Diffuse Large B‐Cell Lymphoma (TRUST): A Multicenter, Single‐Arm, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Researchers Reveal Role of this compound in Diffuse Large B-Cell Lymphoma----Shanghai Institute of Nutrition and Heatth,Chinese Academy of Sciences [english.sinh.cas.cn]
- 11. This compound enhances T-cell-mediated anti-tumor immune function by inhibiting NOTCH1/NFATC1 signaling pathway in ABC-type diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Chidamide-Mediated Differentiation of Leukemia Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chidamide, a novel benzamide-class histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in various hematological malignancies, including acute myeloid leukemia (AML). A key mechanism of its action is the induction of differentiation in leukemia cells, a therapeutic strategy aimed at overcoming the differentiation block characteristic of this disease. These application notes provide a comprehensive overview of the use of this compound to induce differentiation in leukemia cell lines, summarizing key quantitative data and providing detailed protocols for relevant experimental assays.
Introduction
Acute myeloid leukemia is characterized by the clonal expansion of undifferentiated myeloid precursor cells in the bone marrow. Histone deacetylases are enzymes that play a crucial role in regulating gene expression by altering chromatin structure. In many cancers, including AML, HDACs are aberrantly activated, leading to the silencing of tumor suppressor genes and genes involved in cell differentiation.[1][2][3] this compound selectively inhibits HDAC1, 2, 3, and 10, leading to the accumulation of acetylated histones, reactivation of silenced genes, and subsequent induction of cell cycle arrest, apoptosis, and differentiation in leukemia cells.[4][5]
Mechanism of Action: Inducing Differentiation
This compound's primary mechanism for inducing differentiation in leukemia cells involves the inhibition of HDACs. This leads to an increase in histone acetylation, resulting in a more open chromatin structure that allows for the transcription of genes crucial for myeloid differentiation.[5]
Several signaling pathways have been implicated in this compound-mediated differentiation:
-
JAK2/STAT3 Pathway: this compound has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[4] This pathway is often constitutively active in AML and promotes cell proliferation and survival while inhibiting differentiation. This compound treatment can lead to the upregulation of Suppressors of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK2/STAT3 pathway.[4]
-
ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another critical regulator of cell proliferation and differentiation. Studies have indicated that this compound can inhibit the ERK1/2 signaling pathway in t(8;21) AML cells, contributing to its anti-proliferative and differentiation-inducing effects.[6]
-
Retinoic Acid (RA) Signaling: HDAC inhibitors, in general, have been found to restore retinoic acid-dependent transcriptional activation, which is often repressed in AML, thereby promoting terminal differentiation.[3]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various leukemia cell lines based on published studies.
Table 1: Effective Concentrations of this compound for Inducing Differentiation and Anti-proliferative Effects
| Cell Line | Leukemia Subtype | Effective Concentration (µM) | Treatment Duration | Observed Effects | Reference |
| SKM-1 | MDS/AML | 0.3 - 30 | 24, 48, 72 hours | Inhibition of cell proliferation, G0/G1 cell cycle arrest, apoptosis | [4] |
| HEL | AML | 0.3 - 30 | 24, 48, 72 hours | Inhibition of cell proliferation, G0/G1 cell cycle arrest, apoptosis | [4] |
| Kasumi-1 | AML (t(8;21)) | 0.125, 0.25, 0.5 | Not Specified | Inhibition of proliferation, apoptosis, cell cycle arrest | [6] |
| SKNO-1 | AML (t(8;21)) | 0.125, 0.25, 0.5 | Not Specified | Inhibition of proliferation, apoptosis, cell cycle arrest | [6] |
| U937 | AML | 1 | 72 hours | Upregulation of CD11b | [7] |
| NB4 | APL | Not Specified | 72 hours | Upregulation of CD11b | [7] |
| OCI-AML3 | AML | Not Specified | 72 hours | Upregulation of CD11b | [7] |
| MV4-11 | AML | Not Specified | 72 hours | Upregulation of CD11b | [7] |
| Primary AML Cells | AML | 2.5 | Not Specified | Upregulation of CD86 | [8] |
Table 2: Markers of Differentiation Induced by this compound
| Marker | Type | Leukemia Cell Line(s) | Fold Increase/Change | Reference |
| CD11b | Myeloid Differentiation | Kasumi-1, NB4, OCI-AML3, U937, MV4-11 | Upregulation | [7] |
| CD86 | Monocytic/Dendritic Differentiation | Primary AML Cells | 4-fold increase | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the differentiation-inducing effects of this compound on leukemia cell lines.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol is used to determine the effect of this compound on the proliferation and viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., SKM-1, HEL, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound (e.g., 0.3 to 30 µM) to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Analysis of Cell Differentiation by Flow Cytometry
This protocol is used to quantify the expression of cell surface markers associated with myeloid differentiation.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD86)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture leukemia cells with or without this compound at the desired concentration and for the appropriate duration (e.g., 72 hours).
-
Cell Harvesting and Staining:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells positive for the differentiation markers and the mean fluorescence intensity (MFI) using appropriate flow cytometry analysis software.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-ERK1/2, anti-ERK1/2, anti-HDAC1, anti-acetyl-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of this compound in inducing leukemia cell differentiation.
Caption: Signaling pathways modulated by this compound in leukemia cells.
Caption: Experimental workflow for assessing this compound-induced differentiation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Histone Deacetylase Inhibitor I13 Induces Differentiation of M2, M3 and M5 Subtypes of Acute Myeloid Leukemia Cells and Leukemic Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound inhibits t(8;21) AML cell proliferation and AMK1/ETO and C-KIT expression by inhibiting ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Chidamide Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the preclinical assessment of Chidamide, a novel histone deacetylase (HDAC) inhibitor, in xenograft tumor models. Detailed protocols for bioluminescence, positron emission tomography (PET), and fluorescence imaging are provided to enable researchers to effectively monitor tumor response and understand the underlying mechanisms of this compound's therapeutic action.
Introduction to this compound
This compound is a benzamide-class HDAC inhibitor with selectivity for HDAC1, 2, 3, and 10.[1] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancer cells.[2][3] Its anti-tumor effects are also attributed to the modulation of key signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways, and its ability to remodel the tumor microenvironment.[3][4] In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor the efficacy of this compound in preclinical xenograft models, offering insights into its pharmacodynamics and anti-tumor activity.
Data Presentation: Quantitative Assessment of this compound Efficacy
The following table summarizes quantitative data from preclinical studies assessing the efficacy of this compound in various xenograft models.
| Cancer Type | Xenograft Model | Treatment Group | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) | Imaging Modality | Reference |
| Follicular Lymphoma | DOHH2 cells in CB17/Icr-Prkdcscid/IcrlcoCrl mice | This compound (10 mg/kg/day) | Significant growth inhibition observed | Not Reported | Caliper Measurement | [2] |
| Lung Squamous Cell Carcinoma | NCI-H2170 cells in BALB/c nude mice | This compound + Radiation | Significantly smaller tumors compared to control | Not Reported | Caliper Measurement | [3] |
| Multiple Myeloma | ARP-1 cells in NOD-Prkdcscid Il2rgtm1/Bcgen mice | This compound + Bortezomib | Significant decrease in tumor volume | Significant decrease in tumor weight | Caliper Measurement | [1] |
| Diffuse Large B-cell Lymphoma | SUDHL-4 cells in BALB/c nude mice | This compound + Venetoclax (B612062) | Significantly inhibited tumor growth | Not Reported | Caliper Measurement | [5] |
| Colon Cancer | LoVo cells in nude mice | This compound | Tumor growth inhibition observed | Not Reported | Caliper Measurement | [4] |
| NK-T cell Lymphoma | EL4 cells in hPD1 knock-in mice | This compound + anti-PD1 | 85.7% | Not Reported | Caliper Measurement | [6] |
| Cholangiocarcinoma | QBC939 cells in nude mice | This compound | Significant tumor growth inhibition | Significant tumor weight reduction | Caliper Measurement | [7] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its efficacy using in vivo imaging.
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Bioluminescence Imaging (BLI) to Monitor Tumor Growth
Objective: To non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in a longitudinal manner.
Materials:
-
Luciferase-expressing cancer cell line (e.g., 4T1-luc2 for breast cancer)
-
Immunocompromised mice (e.g., nu/nu or SCID)
-
This compound
-
D-Luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Protocol:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Subcutaneously implant 1 x 10^6 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).[6]
-
-
Animal Grouping and Treatment:
-
Randomize mice into a vehicle control group and a this compound treatment group (n ≥ 5 per group).
-
Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg/day).[2]
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[8]
-
Acquire bioluminescent images using an in vivo imaging system approximately 10-15 minutes post-luciferin injection.[8]
-
Perform imaging at regular intervals (e.g., twice weekly) throughout the treatment period.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Plot the average photon flux for each group over time to visualize tumor growth kinetics.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their volume and weight for correlation with the BLI signal.
-
Positron Emission Tomography (PET) for Assessing HDAC Inhibition and Tumor Metabolism
Objective: To visualize and quantify the target engagement of this compound by imaging HDAC activity and to assess its impact on tumor glucose metabolism.
A. Imaging HDAC Activity with an HDAC-targeted Radiotracer
Materials:
-
Cancer cell line with known HDAC expression.
-
Immunocompromised mice.
-
This compound.
-
HDAC-targeted PET radiotracer (e.g., [18F]-FAHA or [18F]-SAHA).[9][10]
-
PET/CT scanner.
-
Anesthesia system.
Protocol:
-
Xenograft Model and Treatment:
-
Establish xenograft tumors as described in the BLI protocol.
-
Administer a single dose of this compound or vehicle control.
-
-
Radiotracer Injection and PET/CT Imaging:
-
Anesthetize the mice.
-
Inject the HDAC-targeted PET radiotracer intravenously.
-
Perform dynamic or static PET/CT imaging at a specified time post-injection (e.g., 60 minutes for [18F]-FAHA).[9]
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT scans.
-
Draw ROIs on the tumors and other relevant organs.
-
Calculate the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the radiotracer uptake in the tumors of this compound-treated versus control mice to assess target engagement. A decrease in uptake in the treated group would indicate successful HDAC inhibition.[9]
-
B. Imaging Tumor Metabolism with 18F-FDG
Materials:
-
Cancer cell line.
-
Immunocompromised mice.
-
This compound.
-
[18F]-Fluoro-2-deoxy-D-glucose (18F-FDG).
-
PET/CT scanner.
-
Anesthesia system.
Protocol:
-
Xenograft Model and Treatment:
-
Establish xenograft tumors and treat with this compound or vehicle as described previously.
-
-
Patient Preparation and 18F-FDG Injection:
-
PET/CT Imaging:
-
Data Analysis:
-
Analyze the images and quantify 18F-FDG uptake in the tumors using %ID/g or SUV.
-
A decrease in 18F-FDG uptake in the this compound-treated group would suggest a reduction in tumor metabolic activity and a positive therapeutic response.
-
Fluorescence Imaging to Detect Apoptosis and Cell Cycle Arrest
Objective: To visualize and quantify this compound-induced apoptosis and cell cycle arrest within the tumor microenvironment.
A. Imaging Apoptosis
Materials:
-
Cancer cell line.
-
Immunocompromised mice.
-
This compound.
-
Fluorescent probe for apoptosis (e.g., Annexin V conjugate or a caspase-3/7 activatable probe).
-
In vivo fluorescence imaging system.
-
Anesthesia system.
Protocol:
-
Xenograft Model and Treatment:
-
Establish xenograft tumors and treat with this compound or vehicle.
-
-
Fluorescent Probe Injection and Imaging:
-
Inject the apoptosis-targeting fluorescent probe intravenously at a time point where apoptosis is expected to be maximal post-Chidamide treatment.
-
Acquire fluorescence images at various time points post-probe injection to determine the optimal imaging window.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor ROI.
-
An increase in fluorescence signal in the this compound-treated group would indicate an increase in apoptosis.[14]
-
Ex vivo fluorescence imaging of excised tumors and organs can be performed to confirm in vivo findings.
-
B. Imaging Cell Cycle
Materials:
-
Cancer cell line engineered to express a fluorescent ubiquitination-based cell-cycle indicator (FUCCI).[15][16]
-
Immunocompromised mice with dorsal skinfold chambers or thin-skinned regions suitable for intravital microscopy.
-
This compound.
-
Intravital fluorescence microscope.
-
Anesthesia system.
Protocol:
-
Xenograft Model and Treatment:
-
Implant FUCCI-expressing cancer cells.
-
Treat the mice with this compound or vehicle.
-
-
Intravital Fluorescence Microscopy:
-
Anesthetize the mice and position them on the microscope stage.
-
Acquire fluorescence images of the tumor at different time points after treatment. The FUCCI system allows for the visualization of cells in G1 (red fluorescence) and S/G2/M phases (green fluorescence).
-
-
Data Analysis:
-
Quantify the number of red and green fluorescent cells within the tumor.
-
An increase in the proportion of red fluorescent cells in the this compound-treated group would indicate cell cycle arrest in the G1 phase.[16]
-
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical evaluation of this compound's efficacy in xenograft models. Bioluminescence imaging offers a high-throughput method for longitudinal monitoring of tumor growth. PET imaging with specific radiotracers can provide insights into the molecular mechanism of action by assessing HDAC target engagement and metabolic response. Fluorescence imaging enables the visualization of cellular processes such as apoptosis and cell cycle arrest in response to treatment. The detailed protocols provided herein serve as a guide for researchers to design and execute robust in vivo imaging studies to accelerate the development of this compound and other novel anti-cancer therapeutics.
References
- 1. This compound, a subtype-selective histone deacetylase inhibitor, enhances Bortezomib effects in multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Radiotherapy Synergistically Induce Cell Apoptosis and Suppress Tumor Growth and Cancer Stemness by Regulating the MiR-375-EIF4G3 Axis in Lung Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and 5-flurouracil show a synergistic antitumor effect on human colon cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor this compound synergizes with venetoclax to inhibit the growth of diffuse large B-cell lymphoma via down-regulation of MYC, BCL2, and TP53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylases inhibitor this compound synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses the Growth of Cholangiocarcinoma by Inhibiting HDAC3 and Promoting FOXO1 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. In Vivo PET-imaging of Histone Deacetylases by 18F-Suberoylanilide Hydroxamic Acid (18F-SAHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ksnm.or.kr [ksnm.or.kr]
- 14. Fluorescence Lifetime Imaging of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-seq Analysis of Gene Expression Changes Following Chidamide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA-sequencing (RNA-seq) analysis to investigate gene expression alterations induced by Chidamide, a novel histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant anti-tumor activity in various malignancies, primarily by modulating gene expression.[1][2] This document outlines the experimental workflow, data analysis, and key signaling pathways affected by this compound treatment.
Introduction to this compound and its Mechanism of Action
This compound is a benzamide (B126) class HDAC inhibitor with selectivity for HDAC1, 2, 3, and 10.[1][3] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes that can inhibit tumor growth, arrest the cell cycle, and induce apoptosis.[1] RNA-seq is a powerful tool to globally assess these transcriptional changes and understand the molecular mechanisms underlying this compound's therapeutic effects.[4]
Expected Gene Expression Changes Following this compound Treatment
RNA-seq analysis of cancer cells treated with this compound has revealed significant alterations in gene expression. The number of differentially expressed genes (DEGs) can vary depending on the cell type, dosage, and duration of treatment.
| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Reference |
| DOHH2 (Transformed Follicular Lymphoma) | 5µM this compound for 24h | 4114 | 2095 | [5] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | This compound vs. Vehicle | 4494 | 2689 | [6] |
| MCF-7 (ER-positive Breast Cancer) | This compound vs. Control | 320 | 222 | [4] |
| DLBCL Cells | This compound Treatment | >2000 transcriptomes increased | Not specified | [7] |
Key Signaling Pathways Modulated by this compound
RNA-seq and subsequent pathway analysis have identified several key signaling pathways that are significantly affected by this compound treatment. Understanding these pathways is crucial for elucidating the drug's mechanism of action and identifying potential biomarkers.
JAK2/STAT3 Signaling Pathway
This compound has been shown to suppress the JAK2/STAT3 signaling pathway, which is aberrantly activated in many cancers and promotes cell growth.[3] This suppression is mediated, at least in part, by the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of this pathway.[3] The downregulation of JAK2/STAT3 signaling leads to decreased expression of downstream targets involved in cell cycle progression and anti-apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[3]
Caption: this compound inhibits HDACs, upregulating SOCS3 and suppressing JAK2/STAT3 signaling.
PI3K/AKT Signaling Pathway
In transformed follicular lymphoma and renal fibrosis models, this compound has been observed to inhibit the PI3K/AKT signaling pathway.[5][8] This pathway is crucial for cell proliferation, survival, and metabolism. Western blot analysis has confirmed a reduction in the expression of key proteins like PDK1 and phosphorylated AKT (Ser473 or Thr308) following this compound treatment.[5]
Caption: this compound disrupts the PI3K/PDK1/AKT signaling pathway, inhibiting cell survival.
Experimental Protocols
This section provides a detailed methodology for conducting an RNA-seq experiment to analyze the effects of this compound.
Experimental Workflow Overview
The overall workflow for RNA-seq analysis of this compound-treated cells involves several key stages, from experimental design to data interpretation.
Caption: The RNA-seq workflow, from cell treatment and sequencing to bioinformatics analysis.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., lymphoma, breast cancer, etc.).
-
Cell Culture: Culture cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution.
-
Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., IC50 value, which for Maver-1 cells at 48 hours is 0.9 μM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
Include a minimum of three biological replicates for each condition.
-
RNA Extraction and Quality Control
-
RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., Trizol reagent) according to the manufacturer's instructions.[2]
-
RNA Quality Control:
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is generally recommended.
-
Quantify RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1-2 µg of total RNA per sample.
-
Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion depending on the experimental goals.
-
Use a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to generate sequencing libraries.
-
-
Sequencing:
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control groups.
-
Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and pathways.
-
Conclusion
RNA-seq is an invaluable technique for elucidating the genome-wide transcriptional effects of this compound. By following these detailed protocols, researchers can robustly identify differentially expressed genes and the signaling pathways modulated by this promising anti-cancer agent. This information can contribute to a deeper understanding of its mechanism of action, the discovery of predictive biomarkers, and the development of more effective combination therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound represses MYC expression and might improve survival for patients with double expressor lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential target genes of breast cancer in response to this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic landscapes underlying response and resistance to HDAC inhibitor this compound in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HDAC inhibitor this compound synergizes with Rituximab to inhibit diffuse large B-cell lymphoma tumour growth by upregulating CD20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel histone deacetylase inhibitor, alleviates renal fibrosis by suppressing the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. alitheagenomics.com [alitheagenomics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chidamide Concentration for Maximum Anti-Tumor Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Chidamide in pre-clinical anti-tumor studies. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-tumor effect?
This compound is a selective histone deacetylase (HDAC) inhibitor with potent activity against HDAC1, HDAC2, HDAC3, and HDAC10.[1][2][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This open chromatin state allows for the reactivation of silenced tumor suppressor genes, which in turn can induce apoptosis (programmed cell death), trigger cell cycle arrest, and promote the differentiation of malignant cells.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary significantly depending on the cancer cell line. Generally, concentrations in the low micromolar (µM) range are effective. For instance, IC50 values (the concentration that inhibits 50% of cell viability) after 72 hours of treatment have been reported as 2.722 µM for SU-DHL20 cells, 1.353 µM for OCI-LY3 cells, and 4.183 µM for MZ cells.[4] It is crucial to determine the optimal concentration for each specific cell line through a dose-response experiment.
Q3: How does this compound affect the cell cycle?
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[5][6][7] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21.[5][7] In some contexts, when combined with other agents, it can also lead to a G2/M phase block.[8][9]
Q4: Can this compound be used in combination with other anti-cancer therapies?
Yes, this compound has shown synergistic effects when combined with other therapeutic agents.[9][10][11][12][13][14][15][16][17][18] For example, it can enhance the efficacy of immunotherapy (like PD-1/PD-L1 blockade) by increasing the expression of PD-L1, MHC I, and MHC II on cancer cells.[10][11] It has also been investigated in combination with chemotherapy and other targeted therapies.[18][19]
Q5: What are the known mechanisms of resistance to this compound?
Acquired resistance to this compound can be a challenge. One identified mechanism involves the overexpression of HDAC1.[20] Additionally, activation of anti-ferroptosis pathways has been implicated in resistance in breast cancer cells.[21]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause: Edge effects in 96-well plates.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Prepare fresh this compound stock solutions and dilute them immediately before use. Visually inspect the media for any signs of precipitation after adding the drug.
-
Issue 2: Weak or no signal for apoptosis in Annexin V/PI assay.
-
Possible Cause: Sub-optimal this compound concentration or incubation time.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process, and the peak may be missed if only a single time point is assessed.
-
-
Possible Cause: Loss of apoptotic cells during harvesting.
-
Solution: Collect both adherent and floating cells for analysis. Apoptotic cells may detach from the culture surface.
-
-
Possible Cause: Inappropriate compensation settings on the flow cytometer.
-
Solution: Use single-stained controls for each fluorochrome to set up proper compensation and avoid spectral overlap.
-
Issue 3: Inconsistent results in Western blot analysis for histone acetylation.
-
Possible Cause: Inefficient extraction of nuclear proteins.
-
Solution: Use a lysis buffer specifically designed for nuclear protein extraction and include protease and phosphatase inhibitors. Sonication or mechanical disruption may be necessary to ensure complete lysis.
-
-
Possible Cause: Degradation of acetylated proteins.
-
Solution: Keep samples on ice at all times and process them quickly. Use fresh lysis buffer containing HDAC inhibitors (in addition to protease and phosphatase inhibitors) to preserve the acetylation state of histones.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use a validated antibody specific for the acetylated histone mark of interest. Titrate the antibody to determine the optimal working concentration.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SU-DHL20 | Diffuse Large B-cell Lymphoma | 2.722 | [4] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | 1.353 | [4] |
| MZ | Diffuse Large B-cell Lymphoma | 4.183 | [4] |
| QBC939 | Cholangiocarcinoma | 0.4392 | [22] |
| SNU308 | Cholangiocarcinoma | 0.3655 | [22] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| SKM-1, HEL | 3 | 24 | G0/G1 phase arrest and apoptosis induction | [5] |
| SU-DHL2, OCI-LY3, MZ | 1, 2.5, 5, 10 | 48 | Concentration-dependent increase in apoptosis | [4] |
| DOHH2, SU-DHL4 | Various | 24, 48 | Dose-dependent induction of apoptosis | [6] |
| HL60, NB4 | 0.25, 0.5, 1 | 72 | Induction of apoptosis | [8] |
| BEL-7402, HCC-9204 | Not specified | Not specified | G1 phase arrest and apoptosis induction | [7] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5]
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 30 µM) for 24, 48, and 72 hours.[4] Include a vehicle control (DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[4] For MTT assays, add 20 µL of MTT solution and incubate for 4 hours, followed by solubilization with DMSO.[23]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time (e.g., 48 hours).[14]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.[24][25]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[24]
-
Incubation: Incubate in the dark overnight at 4°C.[24]
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the cell cycle distribution using appropriate software.
Western Blot for Histone Acetylation
-
Protein Extraction: After this compound treatment, lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors.[26]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate 50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Antibody Incubation: Block the membrane and incubate overnight at 4°C with primary antibodies against acetylated histones (e.g., acetyl-histone H3, acetyl-histone H4).[5]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescence reagent.[5]
Visualizations
Caption: Mechanism of this compound's anti-tumor activity.
Caption: Workflow for determining cell viability.
Caption: this compound's effect on the JAK/STAT pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of this compound in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and its combination with decitabine on proliferation and apoptosis of leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Treatment patterns and clinical outcomes of this compound combined with endocrine therapy in hormone receptor‐positive, HER2‐negative metastatic breast cancer: A real‐world multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antitumor activity of histone deacetylase inhibitor this compound alone or in combination with epidermal growth factor receptor tyrosine kinase inhibitor icotinib in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells [frontiersin.org]
- 17. HDAC inhibitor this compound overcomes drug resistance in chronic myeloid leukemia with the T315i mutation through the Akt-autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Histone Deacetylase Inhibitor, Combined With R‐GemOx in Relapsed/Refractory Diffuse Large B‐Cell Lymphoma (TRUST): A Multicenter, Single‐Arm, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Molecular, biological characterization and drug sensitivity of this compound-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular, biological characterization and drug sensitivity of this compound-resistant MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Suppresses the Growth of Cholangiocarcinoma by Inhibiting HDAC3 and Promoting FOXO1 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. This compound, a histone deacetylase inhibitor, inhibits autophagy and exhibits therapeutic implication in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Chidamide Resistance Troubleshooting Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to Chidamide resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. How do I confirm and quantify this resistance?
A1: The first step is to quantitatively determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. The MTT or CCK-8 assay is a standard method for this determination.
Table 1: Reported IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Parental) | IC50 (Resistant) | Fold Increase | Reference |
| A549 | Non-Small Cell Lung Cancer | 9.07 µM | 78.34 µM | ~8.6 | [1] |
| MCF7 | Breast Cancer | 7.8 µM | 220.2 µM | ~28.2 |
This table will be populated with more data as it becomes available in published literature.
Troubleshooting Guide
Problem 1: Confirmed increase in this compound IC50.
This section will guide you through the investigation of potential resistance mechanisms.
Caption: General Workflow for Investigating this compound Resistance.
Q2: What are the common molecular mechanisms of this compound resistance?
A2: Research suggests several mechanisms, including:
-
Increased HDAC1 Expression: Overexpression of Histone Deacetylase 1 (HDAC1), a primary target of this compound, can lead to resistance. In a resistant non-small cell lung cancer cell line (A549-CHI-R), HDAC activity was 1.77-fold higher than in parental cells.[1]
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival, overriding the cytotoxic effects of this compound.[2][3]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Apoptosis Regulation: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells less susceptible to this compound-induced cell death.[4]
Q3: I suspect activation of pro-survival pathways. How can I investigate this and what are potential therapeutic strategies?
A3: You can use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways. An increased ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates pathway activation.
Signaling Pathways Implicated in this compound Resistance
Caption: Pro-survival Pathways in this compound Resistance.
Table 2: Quantitative Changes in Signaling Proteins in this compound Resistance
| Cell Line | Pathway | Protein | Change in Resistant vs. Parental Cells | Reference |
| K562 (CML) | PI3K/Akt | p-Akt | Decreased with this compound treatment | [2] |
| ESCC cells | PI3K/Akt | p-Akt | Down-regulated with this compound treatment | [5] |
| ESCC cells | MAPK/ERK | p-ERK1/2 | Down-regulated with this compound treatment | [5] |
| AML cells | MAPK/ERK | MEK/ERK | Down-regulated by VPS9D1-AS1 knockdown, enhancing this compound effect | [6] |
This table will be updated as more quantitative data becomes available.
Therapeutic Strategy: Combining this compound with inhibitors of these pathways can restore sensitivity. Studies have shown synergistic effects when this compound is combined with PI3K/Akt pathway inhibitors.[7][8]
Table 3: Combination Therapies to Overcome this compound Resistance
| Combination Agent | Target Pathway/Protein | Cell Line/Model | Effect | Reference |
| Dasatinib | Tyrosine Kinase | AML cells | Synergistic antitumor effect, enhanced apoptosis and cell-cycle arrest | [9] |
| Venetoclax | Bcl-2 | AML cells | Synergistic apoptosis, inhibition of PI3K/Akt and JAK2/STAT3 pathways | |
| Cladribine | DNA synthesis | AML cells | Synergistic cell growth arrest and apoptosis | [10] |
| Aspirin | PI3K/Akt | AML-MDS cells | Synergistic G0/G1 arrest and apoptosis | [7] |
| LB100 | PP2A inhibitor | Sézary Syndrome | Synergistic antitumor activity, dephosphorylation of PI3K/Akt/mTOR | [8] |
| PD-1 Antibody | Immune Checkpoint | NK-T cell lymphoma | Synergistic tumor rejection, enhanced IFN-γ response | [11] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[1]
Methodology:
-
Initial Culture: Culture the parental cancer cell line (e.g., A549) in standard culture medium.
-
Stepwise Drug Exposure:
-
Begin by exposing the cells to a low concentration of this compound (e.g., starting at a concentration below the IC50).
-
Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration in a stepwise manner.
-
This process of adaptation and concentration increase may take several months.
-
-
Selection and Expansion: At each step, the surviving and proliferating cells are selected and expanded.
-
Confirmation of Resistance:
-
Periodically, and upon establishing a cell line that can proliferate at a significantly higher this compound concentration, perform an MTT or CCK-8 assay.
-
Determine the IC50 of the newly generated cell line and compare it to the parental cell line. A significant increase in IC50 confirms the development of resistance.
-
-
Cryopreservation: Cryopreserve the resistant cell line at various stages for future experiments.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Parental and resistant cancer cell lines
-
Culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Protein Expression
This protocol is for assessing the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and MAPK/ERK.
Methodology:
-
Protein Extraction: After treating both parental and resistant cells with and without this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, HDAC1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Densitometry Analysis: Quantify the band intensity using image analysis software and normalize the target protein to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to this compound treatment using flow cytometry.
Methodology:
-
Cell Treatment: Treat parental and resistant cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of genes of interest, such as those encoding ABC transporters (e.g., ABCB1).
Methodology:
-
RNA Extraction: Isolate total RNA from treated and untreated parental and resistant cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.
Protocol 6: Rhodamine 123 Efflux Assay for ABCB1 Activity
This protocol assesses the function of the drug efflux pump ABCB1 (P-glycoprotein).
Methodology:
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with the fluorescent substrate Rhodamine 123.
-
Efflux Initiation: After loading, wash the cells to remove excess dye and initiate the efflux process by incubating them in a dye-free medium at 37°C. A known ABCB1 inhibitor (e.g., verapamil) can be used as a control.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the rate of dye efflux between parental and resistant cells. Reduced intracellular accumulation of Rhodamine 123 in resistant cells, which can be reversed by an inhibitor, indicates increased ABCB1 activity.
References
- 1. Molecular, biological characterization and drug sensitivity of this compound-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Proliferation via the PI3K/AKT Pathway in K562 Cells Based on Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - CoOccurrence - this compound - AKT [biokb.lcsb.uni.lu]
- 4. Frontiers | this compound Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells [frontiersin.org]
- 5. [this compound inhibits proliferation and promotes apoptosis of esophageal squamous cell carcinoma cells by inhibiting the PI3K/Akt and ERK1/2 pathways and increasing DNA damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Acute Myeloid Leukemia Cell Proliferation by lncRNA VPS9D1-AS1 Downregulation via MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Efficacy of this compound and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits t(8;21) AML cell proliferation and AMK1/ETO and C-KIT expression by inhibiting ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound works synergistically with Dasatinib by inducing cell-cycle arrest and apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of HDAC inhibitor this compound with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylases inhibitor this compound synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Chidamide Solubility and Formulation Guide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on preparing Chidamide for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). However, it is sparingly soluble in aqueous buffers and insoluble in water. For most applications, a stock solution is prepared in DMSO and then diluted into an appropriate aqueous vehicle for in vivo administration.
Q2: Why is my this compound solution precipitating after dilution with an aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock solution is a common issue due to the poor aqueous solubility of this compound. This can be mitigated by using a formulation that includes co-solvents and/or surfactants to maintain solubility in the final aqueous-based vehicle. It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[1]
Q3: What are some recommended vehicles for oral administration of this compound in animal models?
A3: Several vehicles have been successfully used for the oral gavage of this compound in preclinical studies. The choice of vehicle can depend on the required dose and the specific animal model. Some common formulations include:
-
A suspension in 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na).
-
A solution of phosphate-buffered saline (PBS) containing 0.2% methyl cellulose (B213188) and 0.1% Tween 80.[2]
-
A mixture of saline, 5% Tween 80, and 4.6% PEG 400.
-
For subcutaneous injection, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been noted.[1]
-
Another option for subcutaneous injection is a mixture of 10% DMSO and 90% corn oil.[1]
Q4: Is it necessary to prepare this compound formulations fresh daily?
A4: Yes, it is highly recommended to prepare this compound formulations fresh for each day of dosing. Aqueous solutions of this compound are not stable and should not be stored for more than one day.[3][4] Stock solutions in pure DMSO can be stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the final formulation | The concentration of this compound exceeds its solubility in the final vehicle. | - Increase the proportion of co-solvents (e.g., PEG300, PEG400) or surfactants (e.g., Tween 80) in your formulation.- Prepare a more dilute final solution if the dosing volume allows.- Ensure thorough mixing and sonication after each dilution step. |
| Inconsistent animal dosing | The formulation is not a homogenous suspension, leading to variable concentrations. | - If using a suspension (e.g., with CMC-Na), ensure it is continuously stirred or vortexed between dosing each animal to maintain uniformity.- For solution-based formulations, ensure all components are fully dissolved before administration. |
| Animal toxicity or adverse effects | The vehicle itself, particularly at high concentrations of DMSO or other organic solvents, may be causing toxicity. | - Minimize the percentage of organic solvents in the final dosing solution. Aim for a final DMSO concentration of 5-10% or lower, if possible.- Conduct a vehicle-only control group in your study to assess any effects of the formulation itself. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Note that the solubility in mixed aqueous vehicles for in vivo studies is often formulation-dependent and may not be explicitly quantified in literature.
| Solvent | Solubility | Reference |
| DMSO | ~78 mg/mL (199.78 mM) | [1] |
| DMF | ~20 mg/mL | [5][6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5][6] |
| Ethanol | ~1 mg/mL | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG/Tween Vehicle for Oral Gavage
This protocol is adapted from a formulation using co-solvents and a surfactant to improve solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH2O)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of this compound in 1 mL of fresh, anhydrous DMSO.
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of your 40 mg/mL this compound/DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the total volume to 1 mL.
-
The final concentration of this compound in this formulation will be 2 mg/mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
-
This solution should be used immediately for optimal results.[1]
Protocol 2: Preparation of this compound in a Methyl Cellulose/Tween Vehicle for Oral Gavage
This protocol is suitable for creating a suspension of this compound.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS)
-
Methyl Cellulose
-
Tween 80
Procedure:
-
Prepare a 0.2% methyl cellulose and 0.1% Tween 80 solution in PBS. This may require heating and stirring to fully dissolve the methyl cellulose.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
This suspension should be continuously stirred during dosing to ensure homogeneity.
Visualizations
This compound's Mechanism of Action: HDAC Inhibition
This compound is a histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1, 2, 3, and 10. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes. This can result in cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and gene transcription.
Experimental Workflow for Improving this compound Solubility
The following workflow outlines the steps for preparing a this compound formulation for in vivo studies, starting from a stock solution.
Caption: A logical workflow for preparing this compound formulations for in vivo use.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a histone deacetylase inhibitor, inhibits autophagy and exhibits therapeutic implication in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Studies of this compound (CS055/HBI-8000), An Orally Available Subtype-selective HDAC Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TW202110444A - this compound pharmaceutical composition, preparation method therefor and application thereof - Google Patents [patents.google.com]
Technical Support Center: Managing Hematological Toxicities of Chidamide in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, Chidamide, in animal models. The focus is on the management of hematological toxicities, which are common adverse events associated with this class of drugs.
Disclaimer
Information on the management of this compound-induced hematological toxicities in animal models is limited in publicly available literature. The following guidance is based on preclinical data for this compound where available, supplemented by established protocols for managing similar toxicities induced by other chemotherapy agents. Researchers should adapt these recommendations to their specific experimental context and institutional guidelines.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Thrombocytopenia (Low Platelet Count)
Q1: We observed a significant drop in platelet counts in our mouse model after this compound administration. What is the likely mechanism and what are the typical signs to watch for?
A1: this compound, as a selective inhibitor of HDAC1, 2, 3, and 10, can induce thrombocytopenia.[1][2] The exact mechanism in animal models is not fully elucidated but is thought to involve the inhibition of megakaryopoiesis (platelet production) in the bone marrow. In clinical settings, thrombocytopenia is one of the most common hematological toxicities of this compound.[3]
Signs of thrombocytopenia in animal models can range from subclinical to severe and may include:
-
Petechiae (small red or purple spots on the skin)
-
Ecchymosis (bruising)
-
Epistaxis (nosebleeds)
-
Hematuria (blood in urine)
-
Melena (black, tarry stools indicating gastrointestinal bleeding)
-
Prolonged bleeding from minor injuries or injection sites
Q2: What are the intervention thresholds for thrombocytopenia in our animal models, and what management strategies can we employ?
A2: Intervention thresholds should be established based on your study's endpoint and animal welfare guidelines. The following table provides a general guide for grading thrombocytopenia and suggested interventions.
Table 1: Management of this compound-Induced Thrombocytopenia in Animal Models
| Grade | Platelet Count (x10³/µL) | Clinical Signs | Recommended Actions |
| 1 (Mild) | 75 - 150 | None | Continue this compound with close monitoring. Increase frequency of blood count monitoring. |
| 2 (Moderate) | 50 - 74 | Minor petechiae or bruising | Consider a 25% dose reduction of this compound. Monitor for signs of bleeding. |
| 3 (Severe) | 25 - 49 | Spontaneous petechiae, mild bleeding | Suspend this compound treatment. Consider supportive care with Thrombopoietin Receptor Agonists (TPO-RAs). |
| 4 (Life-threatening) | < 25 | Severe or spontaneous bleeding | Immediately suspend this compound. Administer TPO-RAs. Platelet transfusion may be necessary in critical cases. |
Note: Platelet count ranges are adapted from common grading criteria and may need to be adjusted for specific animal strains.
Experimental Protocol: Management of Severe Thrombocytopenia with TPO-RAs
For severe, symptomatic thrombocytopenia (Grade 3-4), the use of a Thrombopoietin Receptor Agonist (TPO-RA) can be considered.
-
Agent: Romiplostim or a murine-specific TPO-RA.
-
Dosage: For Romiplostim, a starting dose of 10 µg/kg can be administered subcutaneously.
-
Frequency: Once to twice weekly, depending on the severity and platelet count response.
-
Monitoring: Monitor platelet counts every 2-3 days to assess response and adjust dosing.
Neutropenia (Low Neutrophil Count)
Q3: Our mice are showing a sharp decrease in neutrophil counts after this compound treatment. What are the potential consequences and how should we monitor them?
A3: Neutropenia is a frequently observed hematological toxicity with this compound and other HDAC inhibitors.[3] It increases the susceptibility of the animals to opportunistic infections.
Monitoring should include:
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and regularly throughout the study (e.g., twice weekly, or more frequently if neutropenia is detected).
-
Clinical Observation: Closely monitor animals for signs of infection, such as lethargy, ruffled fur, hunched posture, weight loss, and fever.
Q4: What are the guidelines for managing this compound-induced neutropenia in our research animals?
A4: Management of neutropenia is critical to prevent infections and maintain the integrity of the study.
Table 2: Management of this compound-Induced Neutropenia in Animal Models
| Grade | Absolute Neutrophil Count (ANC) (x10³/µL) | Clinical Signs | Recommended Actions |
| 1 (Mild) | 1.0 - 1.5 | None | Continue this compound with close monitoring of ANC. |
| 2 (Moderate) | 0.5 - 0.9 | None | Consider a 25% dose reduction of this compound. |
| 3 (Severe) | 0.1 - 0.4 | Increased risk of infection | Suspend this compound treatment. Consider prophylactic broad-spectrum antibiotics. Initiate G-CSF therapy. |
| 4 (Life-threatening) | < 0.1 | High risk of severe infection | Immediately suspend this compound. Administer G-CSF and prophylactic antibiotics. Provide supportive care as needed (e.g., fluid therapy). |
Note: ANC ranges are adapted from common grading criteria and may need to be adjusted for specific animal strains.
Experimental Protocol: Management of Severe Neutropenia with G-CSF
For severe neutropenia (Grade 3-4), Granulocyte-Colony Stimulating Factor (G-CSF) can be used to stimulate neutrophil production.
-
Agent: Filgrastim (recombinant human G-CSF) or Pegfilgrastim.
-
Dosage: For Filgrastim, a dose of 5-10 µg/kg/day can be administered subcutaneously.
-
Frequency: Daily until ANC recovers to a safe level (e.g., > 1.0 x10³/µL).
-
Monitoring: Monitor ANC daily or every other day to guide the duration of G-CSF treatment.
Anemia (Low Red Blood Cell Count)
Q5: We have noted a gradual decrease in hemoglobin and hematocrit in our animals receiving long-term this compound. Is this expected and how should we manage it?
A5: Anemia is another potential hematological toxicity associated with this compound.[3] It typically develops more gradually than thrombocytopenia or neutropenia. Management focuses on supportive care and, in severe cases, stimulating red blood cell production or transfusion.
Q6: What are the treatment options for managing this compound-induced anemia in a research setting?
A6: The approach to managing anemia depends on its severity and the overall health of the animal.
Table 3: Management of this compound-Induced Anemia in Animal Models
| Grade | Hemoglobin (g/dL) | Clinical Signs | Recommended Actions |
| 1 (Mild) | 10.0 - Lower limit of normal | None | Continue this compound with regular monitoring of hemoglobin/hematocrit. |
| 2 (Moderate) | 8.0 - 9.9 | Mild pallor, slight lethargy | Consider a dose reduction of this compound if anemia is progressive. Ensure adequate nutrition and hydration. |
| 3 (Severe) | 6.5 - 7.9 | Pallor, lethargy, weakness | Suspend this compound treatment. Consider administration of Erythropoiesis-Stimulating Agents (ESAs). |
| 4 (Life-threatening) | < 6.5 | Severe lethargy, respiratory distress | Immediately suspend this compound. Administer ESAs. Red blood cell transfusion may be required. |
Note: Hemoglobin ranges are adapted from common grading criteria and may need to be adjusted for specific animal species and strains.
Experimental Protocol: Management of Severe Anemia
-
Erythropoiesis-Stimulating Agents (ESAs):
-
Agent: Epoetin alfa or Darbepoetin alfa.
-
Dosage: For Epoetin alfa, a starting dose of 100-150 U/kg can be administered subcutaneously.
-
Frequency: Three times a week until hematocrit improves, then reduce frequency.
-
-
Red Blood Cell (RBC) Transfusion:
-
Indication: For life-threatening anemia with signs of severe distress.
-
Procedure: Administer packed red blood cells from a compatible donor, following established institutional protocols for transfusion in the specific animal model.
-
Frequently Asked Questions (FAQs)
Q: How can we proactively monitor for hematological toxicities during our this compound study? A: A robust monitoring plan is essential. This should include:
-
Baseline blood counts: Collect blood for a complete blood count (CBC) before the first dose of this compound to establish individual baseline values.
-
Regular CBC monitoring: Perform CBCs at regular intervals (e.g., once or twice weekly) throughout the treatment period. The frequency should be increased if any cytopenias are observed.
-
Clinical observation: Daily monitoring of the animals for any clinical signs of hematological toxicity is crucial.
Q: What is the mechanism of action of this compound that leads to these hematological side effects? A: this compound is a selective inhibitor of histone deacetylases (HDACs), particularly HDAC1, 2, 3, and 10.[1][2] HDACs play a crucial role in the regulation of gene expression involved in cell proliferation, differentiation, and survival. By inhibiting HDACs, this compound can disrupt the normal processes of hematopoiesis (blood cell formation) in the bone marrow, leading to decreased production of platelets, neutrophils, and red blood cells.
Q: Are there any known biomarkers to predict which animals are more susceptible to this compound-induced hematological toxicities? A: Currently, there are no well-established predictive biomarkers for this compound-induced hematological toxicities in animal models. Close monitoring of blood counts remains the primary method for early detection.
Q: Can we combine this compound with other agents? How might this affect hematological toxicity? A: Combining this compound with other myelosuppressive agents (e.g., chemotherapy) is likely to increase the incidence and severity of hematological toxicities. When designing combination studies, it is crucial to consider potential additive or synergistic toxicities and to implement a more intensive monitoring schedule. Dose adjustments for one or both agents may be necessary.
Visualizations
Caption: Mechanism of this compound-induced hematological toxicity.
Caption: Experimental workflow for managing hematological toxicities.
Caption: Relationship between this compound, toxicities, and management.
References
- 1. This compound: Targeting epigenetic regulation in the treatment of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Response to Chidamide in Solid Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the histone deacetylase (HDAC) inhibitor, Chidamide, in solid tumor models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows a poor response to this compound monotherapy. What is the expected IC50 range?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell type and the duration of treatment. For instance, in MCF7 breast cancer cells, the IC50 has been reported to be around 7.8 µM after 72 hours of treatment[1]. In contrast, non-small cell lung cancer A549 cells show an IC50 of approximately 9.07 µM[2]. It is crucial to establish a baseline IC50 for your specific cell line through a dose-response experiment. A poor response could be indicated by an IC50 value substantially higher than those reported in the literature for similar cancer types.
Q2: I have developed a this compound-resistant cell line. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound can develop through several mechanisms. In a this compound-resistant MCF7 breast cancer cell line (MCF7-CHI-R), resistance was associated with the activation of an anti-ferroptosis pathway[1]. Another study using a this compound-resistant non-small cell lung cancer cell line (A549-CHI-R) found that accumulation of HDAC1 may contribute to resistance[2]. The IC50 in the resistant MCF7-CHI-R cell line increased 28-fold to 220.2 µM, while in the A549-CHI-R cell line, it increased approximately 9-fold to 78.34 µM[1][2].
Q3: My this compound-resistant cell line also shows resistance to other chemotherapeutic agents. Is this expected?
A3: Yes, cross-resistance is a documented phenomenon. For example, this compound-resistant MCF7 cells have been shown to be resistant to gemcitabine, doxorubicin, docetaxel, and paclitaxel[1]. Similarly, this compound-resistant A549 cells demonstrated cross-resistance to paclitaxel (B517696), vinorelbine, and gemcitabine, but remained sensitive to cisplatin (B142131) and 5-fluorouracil[2][3].
Q4: How can I overcome a poor response to this compound in my solid tumor model?
A4: Combination therapy is a promising strategy to overcome resistance and enhance the efficacy of this compound. Combining this compound with other anti-cancer agents has shown synergistic effects in various solid tumor models.
-
PARP Inhibitors: In triple-negative breast cancer, this compound can reverse resistance to the PARP inhibitor fluzoparib (B607573) by downregulating RAD51 and MRE11, key proteins in homologous recombination repair.
-
Immune Checkpoint Inhibitors: this compound can enhance the efficacy of PD-1 blockade. In a phase II clinical trial for advanced soft tissue sarcoma, the combination of this compound and the PD-1 inhibitor toripalimab showed promising efficacy[3].
-
Tyrosine Kinase Inhibitors (TKIs): this compound can increase the sensitivity of non-small cell lung cancer cells to the EGFR-TKI icotinib (B1223), particularly in resistant cells[4].
-
Chemotherapy: this compound has been shown to work synergistically with traditional chemotherapeutic agents like paclitaxel in lung cancer and cisplatin in lymphoma models[5][6].
Q5: What are the expected cellular effects of this compound treatment in sensitive cells?
A5: In sensitive cancer cells, this compound has been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis[4][7][8]. It can also inhibit cell proliferation and migration[7][9]. These effects are often mediated through the modulation of various signaling pathways, including the PI3K/AKT, JAK2/STAT3, and RAS/MAPK pathways[4][8][10].
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Solid Tumor Cell Lines
| Cell Line | Cancer Type | Condition | Treatment Duration (hours) | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | Sensitive | 72 | 7.8 | [1] |
| MCF7-CHI-R | Breast Cancer | Resistant | 72 | 220.2 | [1] |
| A549 | Lung Cancer | Sensitive | Not Specified | 9.07 | [2] |
| A549-CHI-R | Lung Cancer | Resistant | Not Specified | 78.34 | [2] |
Table 2: Effects of this compound Combination Therapies on Solid Tumor Models
| Combination | Tumor Model | Effect | Reference |
| This compound + Fluzoparib | Triple-Negative Breast Cancer Cells | Reversal of PARP inhibitor resistance | |
| This compound + Paclitaxel | Lung Cancer Cells | Synergistic inhibition of cell growth | [5] |
| This compound + Icotinib | Non-Small Cell Lung Cancer Cells | Increased sensitivity to EGFR-TKI | [4] |
| This compound + Toripalimab | Advanced Soft Tissue Sarcoma (Phase II Trial) | Objective Response Rate: 23.9%, Disease Control Rate: 80.4% | [3] |
| This compound + Cisplatin | B-cell Lymphoma Xenograft | Significant reduction in tumor size and weight | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours[11].
-
Drug Treatment: Treat cells with various concentrations of this compound and/or other compounds. Include a vehicle-only control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well[11].
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible[11].
-
Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan (B1609692) crystals[11].
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm[11].
Western Blot Analysis for Apoptosis and Signaling Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HDAC1, cleaved PARP, cleaved Caspase-3, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest cells after this compound treatment.
-
Fixation: Resuspend cells in PBS and fix them by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate on ice for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a staining buffer containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Molecular, biological characterization and drug sensitivity of this compound-resistant MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular, biological characterization and drug sensitivity of this compound-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Antitumor activity of histone deacetylase inhibitor this compound alone or in combination with epidermal growth factor receptor tyrosine kinase inhibitor icotinib in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound combined with paclitaxel effectively reverses the expression of histone deacetylase in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel histone deacetylase inhibitor, inhibits multiple myeloma cells proliferation through succinate dehydrogenase subunit A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
Technical Support Center: Best Practices for Long-Term Storage of Chidamide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Chidamide solutions. Adherence to these best practices is crucial for maintaining the compound's stability, and activity, and ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[1][2] this compound is also soluble in dimethylformamide (DMF). For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween 80, and corn oil are used, but these are typically prepared for immediate use.[3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO to produce stock solutions with concentrations as high as 50 mM.[1] However, it is crucial to ensure complete dissolution, which may require brief vortexing or sonication.
Q3: What are the optimal storage temperatures and expected stability for this compound solutions?
A3: For long-term storage, this compound solutions in DMSO should be stored at -20°C or -80°C. The stability of the solution depends on the storage temperature. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years |
| Solution in DMSO | -20°C | Up to 1 year |
| Solution in DMSO | -80°C | Up to 2 years |
Q4: How should I properly thaw and handle frozen this compound stock solutions?
A4: Thaw a single aliquot of the this compound stock solution at room temperature. Before use, ensure the solution is completely thawed and homogenous by gently vortexing. Avoid warming the solution at elevated temperatures.
Q5: Can I store diluted this compound working solutions in aqueous media?
A5: It is not recommended to store diluted this compound solutions in aqueous media for extended periods. This compound is sparingly soluble in aqueous buffers, and its stability in these conditions is significantly lower than in DMSO. Prepare fresh dilutions in your cell culture medium or experimental buffer immediately before use.
Troubleshooting Guides
Issue: Precipitation Observed in this compound Stock Solution Upon Storage
Q1: I noticed crystals or precipitate in my this compound stock solution after storing it at -20°C. What should I do?
A1: Precipitation can occur if the concentration of this compound exceeds its solubility limit in DMSO at low temperatures.
-
Step 1: Warm the solution. Gently warm the vial in a 37°C water bath for a few minutes.
-
Step 2: Vortex thoroughly. After warming, vortex the solution vigorously to redissolve the precipitate.
-
Step 3: Visual inspection. Visually inspect the solution to ensure all precipitate has dissolved before use.
-
Step 4: Consider dilution. If precipitation is a recurring issue, consider preparing a slightly more dilute stock solution for long-term storage.
Issue: Cloudiness or Precipitation When Diluting this compound Stock Solution into Aqueous Media
Q1: My cell culture medium turned cloudy after adding the this compound DMSO stock solution. What is the cause and how can I prevent this?
A1: This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment. The rapid change in solvent polarity can cause the compound to "crash out" or precipitate.
-
Prevention Strategy 1: Gradual Dilution. Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling. This allows for a more gradual dispersion and reduces the likelihood of precipitation.
-
Prevention Strategy 2: Pre-dilution in Media. For higher final concentrations, you can perform a serial dilution. First, dilute the stock solution into a small volume of media, mix well, and then add this intermediate dilution to the final volume of media.
-
Prevention Strategy 3: Lower Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). High concentrations of DMSO can also contribute to precipitation issues.
Experimental Protocols
Protocol: Stability Assessment of this compound Solution by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a this compound solution over time. A validated stability-indicating HPLC method is crucial for accurately quantifying the active compound and detecting any degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
A suitable C18 reverse-phase column (e.g., Hypersil GOLD C18).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound reference standard.
-
The this compound solution to be tested.
-
Appropriate vials and filters.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of aqueous phase and gradually increase the organic phase to elute this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Procedure:
-
Sample Preparation: Dilute the this compound solution to be tested to a known concentration within the linear range of the assay using the mobile phase as the diluent.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the peak area of this compound in the test sample to the standard to determine its concentration. The appearance of new peaks or a decrease in the main this compound peak area over time indicates degradation.
Mandatory Visualizations
References
- 1. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Oxaliplatin Synergistically Inhibit Colorectal Cancer Growth by Regulating the RPS27A-MDM2-P53 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and validation of a sensitive HPLC-MS/MS method for determination of this compound (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Chidamide apoptosis assays
Welcome to the technical support resource for researchers utilizing Chidamide in apoptosis assays. This guide provides answers to frequently asked questions and detailed troubleshooting for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?
This compound is a novel benzamide-type histone deacetylase (HDAC) inhibitor.[1][2] It selectively targets Class I HDACs, specifically HDAC1, 2, 3, and also HDAC10.[1][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[3] This reactivation, along with the modulation of key signaling pathways, ultimately triggers programmed cell death, or apoptosis, in cancer cells.[3]
Q2: Which signaling pathways are typically affected by this compound to induce apoptosis?
This compound-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway. Key events include the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bax.[1][4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3.[2][5] Studies have also shown that this compound can suppress signaling pathways like JAK2/STAT3 and PI3K/Akt, which are crucial for cancer cell survival.[1][4][5]
Q3: What are the typical effective concentrations and treatment durations for this compound to induce apoptosis in vitro?
The effective concentration and duration of this compound treatment are highly dependent on the cell line being studied. However, published literature provides a general range. Many studies report significant apoptosis in various cancer cell lines with this compound concentrations ranging from 0.5 µM to 30 µmol/l.[4][6] Treatment times typically range from 24 to 72 hours.[4][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal IC50 value and treatment window for your specific cell line.
Table 1: Example this compound Concentrations for Apoptosis Induction
| Cell Line Type | Concentration Range | Treatment Duration | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | 1 µM - 10 µM | 48 hours | [4] |
| Myelodysplastic Syndromes (MDS) | 0.3 µM - 30 µM | 24 - 72 hours | [1] |
| Pancreatic Cancer | Dose-dependent effects observed | Not specified | [5] |
| Multiple Myeloma | Dose-dependent effects observed | Time-dependent manner | [2] |
Troubleshooting Guide for Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your apoptosis assays with this compound.
Issue 1: Low or No Apoptosis Detected After this compound Treatment
Q: I've treated my cells with this compound, but my Annexin V/PI assay shows a very low percentage of apoptotic cells. What could be wrong?
A: This is a common issue that can stem from several factors related to the compound, the cells, or the assay itself.
Possible Causes & Solutions:
-
Compound Inactivity:
-
Degradation: Ensure your this compound stock solution is fresh. Prepare new aliquots from a powdered source if degradation is suspected.
-
Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved before diluting into your culture medium. Visually inspect for any precipitation.[7]
-
-
Suboptimal Treatment Conditions:
-
Concentration/Duration: Your this compound concentration may be too low or the treatment time too short for your specific cell line.[8] Perform a dose-response (e.g., 0.5 µM to 20 µM) and time-course (e.g., 24h, 48h, 72h) experiment to find the optimal conditions.
-
Cell Line Resistance: Some cell lines are inherently resistant to HDAC inhibitors.[9][10] This can be due to mechanisms like the expression of drug efflux pumps or adaptive survival responses.[9][10] Consider trying a different cell line known to be sensitive to this compound or investigating potential resistance mechanisms.
-
-
Assay Protocol Errors:
-
Cell Handling: When harvesting cells for Annexin V staining, be gentle. Overly harsh trypsinization or centrifugation can damage cell membranes, leading to inaccurate results.[8]
-
Reagent Issues: Check the expiration dates of your Annexin V and PI staining kits.[8] Always run a positive control (e.g., cells treated with staurosporine (B1682477) or etoposide) to confirm that the assay reagents and your technique are working correctly.[11]
-
Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak apoptotic event might be missed.[12]
-
Issue 2: High Percentage of Necrotic Cells (Annexin V+/PI+) Instead of Apoptotic Cells (Annexin V+/PI-)
Q: My flow cytometry results show a large population in the upper-right quadrant (late apoptotic/necrotic), but very few in the lower-right (early apoptotic). Is this expected?
A: While this compound should primarily induce apoptosis, seeing a shift towards necrosis can indicate specific experimental conditions.
Possible Causes & Solutions:
-
High Drug Concentration: An excessively high concentration of this compound can be acutely toxic, causing cells to bypass the early stages of apoptosis and proceed directly to secondary necrosis or primary necrosis.[13]
-
Solution: Reduce the this compound concentration. Refer to your dose-response curve to select a concentration that induces apoptosis without causing widespread, rapid cell death.
-
-
Prolonged Incubation Time: If cells are analyzed too long after the apoptotic process has initiated, the majority of the population will have progressed from early apoptosis (membrane intact) to late apoptosis/secondary necrosis (membrane compromised), thus becoming PI positive.
-
Solution: Perform a time-course experiment (e.g., 12h, 24h, 36h, 48h) to identify the optimal time point for detecting early apoptotic events.
-
-
Harsh Cell Handling: Physical damage to the cell membrane during harvesting can cause healthy or early apoptotic cells to become permeable to PI.[8]
-
Solution: Handle cells gently. Use a cell scraper for adherent cells if trypsin is too harsh, and use low-speed centrifugation (e.g., 300-400 x g).[12]
-
Issue 3: Inconsistent Western Blot Results for Apoptosis Markers
Q: I am trying to validate my apoptosis data with Western blotting for cleaved caspase-3 and Bcl-2 family proteins, but the results are inconsistent or weak.
A: Western blotting for apoptotic proteins requires careful timing and technique, as the expression and cleavage of these proteins are transient.
Possible Causes & Solutions:
-
Incorrect Time Point: The peak expression or cleavage of different apoptotic proteins occurs at different times. For example, cleavage of caspase-3 is a mid-to-late event.
-
Solution: Harvest cell lysates at multiple time points following this compound treatment (e.g., 12h, 24h, 48h) to ensure you capture the peak activity of your protein of interest.
-
-
Poor Protein Lysate Quality: Apoptotic cells can detach and float in the medium. If you only collect adherent cells, you may be missing the apoptotic population.
-
Solution: Always collect both the cell culture supernatant and the adherent cells. Pool them before centrifugation and lysis to ensure you capture the entire cell population.
-
-
Antibody Issues:
-
Specificity: Ensure you are using an antibody validated for detecting the specific form of the protein (e.g., cleaved caspase-3 vs. total caspase-3). The cleaved fragment will be smaller.[14]
-
Concentration: Optimize the primary antibody concentration. Too little will give a weak signal, while too much can lead to high background.
-
Table 2: Expected Changes in Key Apoptosis Markers After this compound Treatment
| Protein | Expected Change | Function |
| HDAC1/2/3 | Expression may decrease | Direct targets of this compound[4][15] |
| Acetylated Histone H3/H4 | Increase | Indicates HDAC inhibition[2] |
| Bcl-2 / Bcl-xL | Decrease | Anti-apoptotic proteins[1][4] |
| Bax | Increase or no change | Pro-apoptotic protein[2][5] |
| Cleaved Caspase-3 | Increase | Executioner caspase; hallmark of apoptosis[4][6][16] |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3[14] |
Key Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a standard method for quantifying apoptosis.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat with the desired concentrations of this compound (and vehicle control, e.g., DMSO) for the predetermined time.
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells once with PBS, and detach them using a gentle method (e.g., Accutase or brief trypsinization).
-
Combine the detached cells with the medium collected in the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging between washes.
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[7][17]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of the key executioner caspase-3.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as determined by previous experiments.
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Assay Reaction:
-
Incubation and Measurement:
Protocol 3: Western Blot for Apoptotic Proteins
-
Lysate Preparation:
-
Treat and harvest cells (pooling floating and adherent populations) as described previously.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration to ensure equal loading (20-40 µg per lane is typical).
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates on a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a histone deacetylase inhibitor, induces growth arrest and apoptosis in multiple myeloma cells in a caspase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl‑2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. whatisepigenetics.com [whatisepigenetics.com]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. This compound shows synergistic cytotoxicity with cytarabine via inducing G0/G1 arrest and apoptosis in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Adjusting Chidamide treatment duration for optimal histone acetylation
Welcome to the technical support center for Chidamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound, with a focus on achieving optimal histone acetylation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of histone deacetylases (HDACs), specifically targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10).[1][2][3][4] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that can inhibit tumor growth, induce apoptosis, and promote cell cycle arrest.[1][2]
Q2: How quickly can I expect to see an increase in histone acetylation after this compound treatment?
A2: An increase in histone acetylation can be observed relatively quickly after this compound treatment. While significant increases are commonly reported at 24 hours, some studies indicate that changes in histone acetylation can be detected in as little as 6 to 12 hours, with effects becoming more pronounced over 24 to 48 hours.[1][5][6] The optimal time point can vary depending on the cell line and the specific acetylated histone mark being investigated.
Q3: What is a recommended starting concentration for this compound in in-vitro experiments?
A3: The effective concentration of this compound can vary significantly between different cell lines.[7] A common starting point for in-vitro studies is in the low micromolar range (e.g., 0.5 µM to 5 µM).[8][9] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound for in-vitro use?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[7][10] To maintain the stability of the compound, it is advisable to prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[11] Aqueous solutions of this compound should not be stored for more than a day.[7]
Q5: Which histone marks are most affected by this compound treatment?
A5: this compound treatment primarily leads to an increase in the acetylation of histone H3 and histone H4.[1][2] Specific lysine (B10760008) residues that show increased acetylation include H3K9, H3K18, and H4K8.[3][12]
Troubleshooting Guides
Problem 1: Weak or No Signal for Acetylated Histones in Western Blot
| Possible Cause | Suggested Solution |
| Suboptimal this compound Treatment | Perform a dose-response (e.g., 0.1 - 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for your specific cell line.[11] |
| Inefficient Histone Extraction | Use a histone-specific extraction protocol, such as acid extraction, to enrich for histone proteins. Include HDAC inhibitors (e.g., Trichostatin A, sodium butyrate) and protease inhibitors in your lysis buffer to preserve histone acetylation and protein integrity. |
| Low Antibody Affinity or Concentration | Ensure your primary antibody is validated for detecting the specific acetylated histone mark. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Poor Protein Transfer | Due to their small size, histones may transfer through the membrane. Use a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimize transfer time and voltage. |
| Ineffective Blocking | Use 5% non-fat milk or BSA in TBST for blocking. Some antibodies may have specific blocking requirements, so consult the manufacturer's datasheet. |
Problem 2: High Background in Western Blot for Acetylated Histones
| Possible Cause | Suggested Solution |
| Antibody Cross-reactivity | Ensure the specificity of your primary antibody by checking the manufacturer's validation data, which should include peptide arrays or similar assays to confirm no cross-reactivity with other histone modifications.[13] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST), to prevent microbial growth that can cause speckling on the blot. |
| Overexposure | Reduce the exposure time during chemiluminescence detection. High signal from abundant acetylated histones can lead to background noise. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Maintain consistency in cell density, passage number, and growth phase across experiments, as these factors can influence the cellular response to this compound. |
| This compound Degradation | Prepare fresh this compound stock solutions regularly and store them properly in small aliquots at -80°C to avoid degradation from repeated freeze-thaw cycles.[11] |
| Variability in Treatment Duration | Be precise with incubation times. For time-course experiments, ensure that cells are harvested at the exact time points to ensure reproducibility. |
| Cell Line Instability | Use low-passage number cells and regularly test for mycoplasma contamination, as these can alter cellular responses to drug treatments.[7] |
Data Presentation
Table 1: Time-Dependent Effect of this compound on Histone H3 and H4 Acetylation in DOHH2 and SU-DHL4 Cells
Data is presented as a qualitative summary based on Western blot images from the cited literature. "+" indicates a detectable increase, "++" a moderate increase, and "+++" a strong increase in acetylation compared to untreated controls.
| Treatment Time | Acetyl-Histone H3 Level | Acetyl-Histone H4 Level | Source |
| 0 hours | Baseline | Baseline | [8] |
| 12 hours | + | + | [8] |
| 24 hours | ++ | ++ | [1][8] |
| 48 hours | +++ | +++ | [6][8] |
| 72 hours | +++ | +++ | [14] |
Table 2: Dose-Dependent Inhibition of Cell Viability by this compound (IC50 Values)
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Source |
| HL60 | - | - | 1.54 ± 0.05 | [10] |
| NB4 | - | - | 0.46 ± 0.04 | [10] |
| DOHH2 | 9.08 ± 2.03 | - | 0.54 ± 0.05 | [8] |
| SU-DHL4 | 4.56 ± 0.31 | - | 1.67 ± 0.05 | [8] |
| SU-DHL20 | 94.02 | 4.98 | 2.72 | [14] |
| OCI-LY3 | - | - | 1.35 | [14] |
| MZ | - | - | 4.18 | [14] |
Experimental Protocols
Protocol 1: Histone Extraction from Cultured Cells (Acid Extraction)
-
Cell Harvesting: Harvest cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and HDAC inhibitors). Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N sulfuric acid or 0.2 N HCl. Incubate on a rotator overnight at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for 1-2 hours.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend in sterile water.
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
Protocol 2: Western Blot Analysis of Acetylated Histones
-
Sample Preparation: Mix 15-20 µg of histone extract with 4x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel to ensure good resolution of low molecular weight histone proteins. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane. A wet transfer system is recommended for small proteins like histones.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the signal of the acetylated histone to a loading control such as total Histone H3 or β-actin.
Visualizations
Caption: Mechanism of this compound-induced histone hyperacetylation and downstream cellular effects.
Caption: Experimental workflow for quantifying histone acetylation after this compound treatment.
Caption: A logical troubleshooting guide for this compound-related histone acetylation experiments.
References
- 1. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of the novel subtype-selective histone deacetylase inhibitor this compound on myeloma-associated bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Histone Modification Antibodies | Cell Signaling Technology [cellsignal.com]
- 14. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chidamide and Vorinostat: Efficacy and Mechanisms of Two Prominent HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of anti-cancer agents, altering the epigenetic landscape of tumor cells to induce cell cycle arrest, apoptosis, and differentiation. Among these, Chidamide and Vorinostat stand out as orally available options that have garnered regulatory approval and are subjects of extensive research. This guide provides an objective comparison of their efficacy, mechanisms of action, and key experimental data to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Specificities
Both this compound and Vorinostat exert their anti-tumor effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. However, their selectivity profiles differ, which may underlie their distinct clinical activities.
This compound is a novel benzamide (B126) class of HDAC inhibitor that selectively targets HDAC1, 2, 3, and 10 .[1][2] This subtype selectivity is thought to contribute to its unique therapeutic window and safety profile.[1] By inhibiting these specific HDACs, this compound leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes.[1]
Vorinostat (suberoylanilide hydroxamic acid or SAHA) , on the other hand, is a pan-HDAC inhibitor, targeting a broader range of HDAC enzymes across Class I and Class II . This broad activity results in widespread changes in protein acetylation and gene expression.
Signaling Pathways
The anti-tumor activities of this compound and Vorinostat are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
This compound has been shown to suppress the JAK2/STAT3 signaling pathway .[3][4] It upregulates the expression of Suppressors of cytokine signaling 3 (SOCS3), which in turn reduces the expression and phosphorylation of JAK2 and STAT3.[3][4] This leads to the downregulation of downstream anti-apoptotic proteins like c-Myc, Bcl-xL, and Mcl-1.[3][4] Additionally, this compound has been found to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways in certain cancer types.[5][6]
Vorinostat has been demonstrated to dampen the mTOR signaling pathway .[7] It can inhibit the phosphorylation of mTOR and its downstream effectors, such as S6 ribosomal protein and 4E-BP1, which are crucial for protein synthesis and cell growth.[7] The inhibition of the AKT pathway also contributes to its anti-proliferative effects.[7]
Below are diagrams illustrating the key signaling pathways modulated by this compound and Vorinostat.
Clinical Efficacy: A Comparative Overview
This compound in Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL)
This compound has demonstrated significant single-agent activity in patients with relapsed or refractory PTCL.
| Clinical Trial Data: this compound in R/R PTCL | |
| Endpoint | Result |
| Overall Response Rate (ORR) | 28% - 66.2%[8][9][10] |
| Complete Response (CR) Rate | 14% - 23.4%[8][9] |
| Median Progression-Free Survival (PFS) | 2.1 months[9] |
| Median Overall Survival (OS) | 15.1 - 21.4 months[8][9] |
| Patient Population | Relapsed or refractory PTCL, various subtypes.[8][9][10] |
| Note: | ORR and CR rates vary across different studies and patient subgroups. Combination therapies with this compound have shown higher ORRs.[8] |
Vorinostat in Refractory Cutaneous T-Cell Lymphoma (CTCL)
Vorinostat is approved for the treatment of cutaneous manifestations in patients with CTCL who have progressive, persistent, or recurrent disease.
| Clinical Trial Data: Vorinostat in Refractory CTCL | |
| Endpoint | Result |
| Overall Response Rate (ORR) | 29.7% - 31%[11][12] |
| Complete Response (CR) Rate | One patient achieved CR in a Phase IIb trial.[11] |
| Median Time to Response (TTR) | 55 - 56 days[13] |
| Median Duration of Response (DOR) | ≥ 6.1 months[11] |
| Patient Population | Patients with persistent, progressive, or treatment-refractory CTCL (Stage IB-IVA).[11][13] |
| Note: | Objective responses were observed in approximately 30% of patients with advanced disease (Stage IIB or higher).[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of HDAC inhibitors like this compound and Vorinostat.
Cell Viability Assay (CCK-8/MTS)
This assay is used to assess the anti-proliferative effects of the compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or Vorinostat (e.g., 0.1 to 30 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects and quantifies apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or Vorinostat for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the HDAC inhibitor for a specific duration (e.g., 24 or 48 hours).
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.[16][17]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vitro efficacy of an HDAC inhibitor.
Conclusion
This compound and Vorinostat are both effective HDAC inhibitors with distinct selectivity profiles and demonstrated clinical activity in hematological malignancies. This compound's selectivity for HDACs 1, 2, 3, and 10 and its impact on the JAK2/STAT3 pathway are key features of its mechanism. Vorinostat, a pan-HDAC inhibitor, shows broader activity and modulates pathways such as mTOR signaling. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired molecular targets, and the therapeutic strategy. Further head-to-head comparative studies are warranted to delineate their relative efficacy and safety in various cancer contexts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a Histone Deacetylase Inhibitor, Combined With R‐GemOx in Relapsed/Refractory Diffuse Large B‐Cell Lymphoma (TRUST): A Multicenter, Single‐Arm, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multi-Center, Real-World Study of this compound for Patients With Relapsed or Refractory Peripheral T-Cell Lymphomas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Vorinostat in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unveiling the Synergy: A Comparative Guide to Chidamide and PD-1 Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of epigenetic modulation and immunotherapy is carving a new frontier in oncology. This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed when combining Chidamide, a subtype-selective histone deacetylase (HDAC) inhibitor, with programmed cell death protein 1 (PD-1) inhibitors. Through a meticulous review of preclinical and clinical data, we illuminate the mechanisms, efficacy, and experimental validation of this promising combination therapy.
Mechanism of Synergistic Action: Remodeling the Tumor Immune Microenvironment
This compound potentiates the efficacy of PD-1 blockade by fundamentally reshaping the tumor microenvironment from an immunosuppressive to an immunopermissive state. This synergy is not driven by a single mechanism but rather a cascade of coordinated events:
-
Enhanced Tumor Cell Recognition: this compound has been shown to upregulate the expression of key molecules on tumor cells that are essential for immune recognition. In vitro studies have confirmed that this compound can increase the expression of Programmed Death-Ligand 1 (PD-L1), as well as Major Histocompatibility Complex (MHC) class I and II molecules on triple-negative breast cancer (TNBC) cells.[1][2] This increased expression makes tumor cells more visible and susceptible to T-cell-mediated cytotoxicity.
-
Promotion of Immune Cell Infiltration: A critical barrier to the success of immunotherapy is the lack of immune cell infiltration into the tumor, often termed a "cold" tumor. Preclinical models demonstrate that this compound promotes the infiltration of CD8+ T cells into the tumor.[3][4][5] This is achieved, in part, by enhancing the expression of T-cell chemokines.[3][5]
-
Modulation of Immunosuppressive Cells: The tumor microenvironment is often populated with immunosuppressive cells that dampen the anti-tumor immune response. This compound has been observed to reduce the number of myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[4][6] Furthermore, it can promote the reprogramming of tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, which supports anti-tumor immunity.[7]
-
Augmentation of T-cell Effector Function: The combination of this compound and PD-1 blockade leads to an increase in the production of interferon-gamma (IFN-γ) by tumor-infiltrating CD4+ and CD8+ T cells.[8] IFN-γ is a critical cytokine for anti-tumor immunity. The synergistic effect of the combination is dependent on this IFN-γ response.[5][9]
Below is a diagram illustrating the proposed signaling pathway of this synergistic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of this compound in Combination with PD-1 Inhibitor and Radiotherapy for HER2-Negative Advanced Breast Cancer: Study Protocol of a Single Arm Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Histone deacetylases inhibitor this compound synergizes with humanized PD1 antibody to enhance T-cell chemokine expression and augment Ifn-γ response in NK-T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound functions as a VISTA/PSGL-1 blocker for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Chidamide's Anti-Proliferative Efficacy: A Comparative Analysis Across Cancer Cell Lines
A comprehensive review of Chidamide's impact on cell proliferation, detailing its varied efficacy across different cancer cell lines and the underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to support further investigation into this novel histone deacetylase (HDAC) inhibitor.
This compound, a novel benzamide-class HDAC inhibitor, has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines. By selectively targeting HDAC1, 2, 3, and 10, this compound modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1] This report synthesizes findings from multiple studies to provide a cross-validated comparison of this compound's anti-proliferative activity, offering a valuable resource for researchers exploring its therapeutic potential.
Comparative Anti-Proliferative Activity of this compound
The inhibitory concentration 50 (IC50) values of this compound vary considerably among different cancer cell lines, reflecting the heterogeneous nature of malignancies and the complex mechanisms of drug response. The following table summarizes the IC50 values of this compound in various cell lines as determined by Cell Counting Kit-8 (CCK-8) and MTT assays.
| Cell Line | Cancer Type | Time Point | IC50 (μM) | Reference |
| Hematological Malignancies | ||||
| SKM-1 | Myelodysplastic Syndromes (MDS) | 72h | ~1.0 | [2] |
| HEL | Acute Myeloid Leukemia (AML) | 72h | ~1.0 | [2] |
| HL60 | Acute Myeloid Leukemia (AML) | 72h | 1.544 ± 0.050 | [3] |
| NB4 | Acute Myeloid Leukemia (AML) | 72h | 0.460 ± 0.039 | [3] |
| RL | Transformed Follicular Lymphoma | 24h | 30.39 ± 26.45 | [4] |
| 36h | 7.447 ± 0.87 | [4] | ||
| 48h | 1.87 ± 0.25 | [4] | ||
| DOHH2 | Transformed Follicular Lymphoma | 24h | 9.08 ± 2.03 | [4] |
| 36h | 0.85 ± 0.07 | [4] | ||
| 48h | 0.54 ± 0.05 | [4] | ||
| SU-DHL4 | Transformed Follicular Lymphoma | 24h | 4.56 ± 0.31 | [4] |
| 36h | 3.17 ± 0.2 | [4] | ||
| 48h | 1.67 ± 0.05 | [4] | ||
| Karpas422 | Transformed Follicular Lymphoma | 24h | 10.92 ± 0.15 | [4] |
| 36h | 5.10 ± 0.23 | [4] | ||
| 48h | 3.09 ± 0.23 | [4] | ||
| SU-DHL2 | Diffuse Large B-cell Lymphoma (DLBCL) | 72h | 2.722 | [5] |
| OCI-LY3 | Diffuse Large B-cell Lymphoma (DLBCL) | 72h | 1.353 | [5] |
| MZ | Diffuse Large B-cell Lymphoma (DLBCL) | 72h | 4.183 | [5] |
| Solid Tumors | ||||
| BEL-7402 | Hepatocellular Carcinoma | Not Specified | 1-13 | [6][7] |
| HCC-9204 | Hepatocellular Carcinoma | Not Specified | 1-13 | [6][7] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | 72h | 0.1549 ± 0.019 | [8] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 72h | Not Specified | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to determine the anti-proliferative effects of this compound.
Cell Viability Assessment using Cell Counting Kit-8 (CCK-8) Assay
This protocol is based on the methodology described for transformed follicular lymphoma and acute myeloid leukemia cell lines.[3][4]
-
Cell Seeding: Seed 3 x 10⁴ cells per well in 100 μL of medium in 96-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 36, 48, or 72 hours.
-
CCK-8 Reagent Addition: Add 10 μL of CCK-8 reagent to each well.
-
Incubation: Incubate the plates for an additional 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Present the data as a percentage of viable cells relative to untreated controls. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Viability Assessment using MTT Assay
This protocol is based on the methodology described for hepatocellular carcinoma cell lines.[6][7]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Drug Treatment: Expose cells to a range of this compound concentrations for a specified duration.
-
MTT Reagent Addition: Add MTT solution to each well and incubate for a period to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the drug concentration.
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by modulating several key signaling pathways involved in cell growth, survival, and apoptosis. The primary mechanism involves the inhibition of HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes.[1]
JAK2/STAT3 Signaling Pathway
In myelodysplastic syndromes and acute myeloid leukemia cells, this compound has been shown to suppress the JAK2/STAT3 signaling pathway.[2] It achieves this by upregulating the expression of Suppressors of cytokine signaling 3 (SOCS3), a negative regulator of this pathway.[2] This leads to a reduction in the expression of JAK2 and STAT3, and their downstream targets involved in cell cycle progression and anti-apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[2]
Caption: this compound inhibits the JAK2/STAT3 pathway.
PI3K/AKT Signaling Pathway
In transformed follicular lymphoma, this compound has been observed to downregulate the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell survival and proliferation in many cancers. This compound's inhibitory effect on this pathway contributes to its ability to induce cell cycle arrest and apoptosis.[4]
Caption: this compound downregulates the PI3K/AKT pathway.
HDACs/STAT3/Bcl-2 Signaling Pathway
In Diffuse Large B-cell Lymphoma (DLBCL), this compound has been shown to suppress the HDACs/STAT3/Bcl-2 pathway, leading to apoptosis.[5][9] By inhibiting class I HDACs, this compound decreases the expression and phosphorylation of STAT3.[9] This, in turn, downregulates the anti-apoptotic protein Bcl-2, a downstream target of STAT3, thereby promoting programmed cell death.[5][9]
Caption: this compound induces apoptosis via the HDACs/STAT3/Bcl-2 pathway.
Conclusion
This compound demonstrates potent and variable anti-proliferative effects across a spectrum of cancer cell lines. Its efficacy is intrinsically linked to its ability to modulate critical signaling pathways that govern cell fate. The data and protocols presented in this guide offer a foundational resource for the continued investigation and development of this compound as a promising anti-cancer therapeutic. Further research is warranted to elucidate the precise molecular determinants of sensitivity and resistance to this compound in different cancer contexts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its combination with decitabine on proliferation and apoptosis of leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Antitumor activity of this compound in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Antitumor activity of histone deacetylase inhibitor this compound alone or in combination with epidermal growth factor receptor tyrosine kinase inhibitor icotinib in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Chidamide vs Romidepsin in preclinical models of NK/T-cell lymphoma
A Comparative Guide: Chidamide vs. Romidepsin (B612169) in Preclinical Models of NK/T-Cell Lymphoma
For researchers and drug development professionals navigating the therapeutic landscape of Natural Killer/T-cell (NK/T-cell) lymphoma, understanding the preclinical efficacy of targeted agents is paramount. This guide provides a detailed comparison of two prominent histone deacetylase (HDAC) inhibitors, this compound and Romidepsin, based on available preclinical data. While direct head-to-head comparative studies with extensive quantitative data are limited, this document synthesizes findings from various preclinical investigations to offer insights into their mechanisms of action and anti-lymphoma activity.
At a Glance: this compound vs. Romidepsin
| Feature | This compound | Romidepsin |
| Drug Class | Benzamide-type HDAC inhibitor | Bicyclic depsipeptide HDAC inhibitor |
| HDAC Specificity | Selective inhibitor of HDAC1, 2, 3, and 10[1] | Potent, class I selective HDAC inhibitor[2] |
| Administration | Oral[1] | Intravenous[3] |
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on this compound and Romidepsin in NK/T-cell lymphoma and other T-cell lymphoma models. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Drug | IC50 Value | Duration of Treatment | Reference |
| Hut-78 (CTCL) | Romidepsin | 0.038 - 6.36 nM | 24, 48, 72 hours | [4] |
| Karpas-299 (ALCL) | Romidepsin | 0.44 - 3.87 nM | 24, 48, 72 hours | [4] |
| PEER (T-ALL) | Romidepsin | 10.8 nM | Not Specified | [5] |
| SUPT1 (T-LBL) | Romidepsin | 7.9 nM | Not Specified | [5] |
| Primary CTCL Cells | Romidepsin | 7.0 nM | Not Specified | [5] |
| SNT-8 (NKTCL) | This compound | Data not available | 48 hours | [6] |
| SNK-10 (NKTCL) | This compound | Data not available | 48 hours | [6] |
Note: Specific IC50 values for this compound in NK/T-cell lymphoma cell lines were not available in the reviewed literature, although dose-dependent inhibition was demonstrated.
Table 2: Induction of Apoptosis
| Cell Line | Drug | Apoptosis Induction | Method | Reference |
| SNT-8, SNK-10 | This compound | Significant increase in a dose-dependent manner | Annexin V/PI staining | [6] |
| PEER, SUPT1 | Romidepsin | ~57% and ~54% Annexin V positive cells at 10 nM, respectively | Annexin V staining | [5] |
| Primary CTCL Cells | Romidepsin | ~50% Annexin V positive cells at 10 nM | Annexin V staining | [5] |
| Hut-78 | Romidepsin | 25% Annexin V positive cells (early and late) at 24h | Annexin V staining | [4] |
| Karpas-299 | Romidepsin | 20% Annexin V positive cells (early and late) at 24h | Annexin V staining | [4] |
Mechanistic Insights: Signaling Pathways and Immune Modulation
This compound:
Preclinical studies indicate that this compound induces apoptosis in NK/T-cell lymphoma cells through the mitochondria-mediated caspase pathway.[6] It has been shown to upregulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[7] Furthermore, this compound has been reported to activate the ATM-Chk2-p53-p21 signaling pathway in response to DNA damage.[2][6] In other lymphoma models, it has been shown to inhibit the PI3K/AKT and RAS/MAPK signaling pathways.[8] A key finding from a comparative abstract is that this compound, in combination with a PD1 antibody, enhances T-cell chemokine expression and augments the IFN-gamma response, suggesting a synergistic effect with immunotherapy.[9][10]
Romidepsin:
Romidepsin has been shown to induce apoptosis in malignant T-cells by increasing the production of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and activating the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway.[5] It also inhibits the pro-survival PI3K/AKT/mTOR and β-catenin pathways.[5] In contrast to this compound's immune-enhancing effects in the context of PD1 blockade, the same preclinical abstract suggests that Romidepsin antagonizes the IFN-gamma response and decreases the activity of T-cell immune responses when combined with a PD1 antibody.[9][10] Furthermore, other studies have indicated that Romidepsin can suppress the cytolytic activity of NK cells.[11]
Mandatory Visualizations
Caption: this compound's proposed mechanism of action in NK/T-cell lymphoma.
Caption: Romidepsin's multi-pathway inhibition leading to apoptosis in T-cell lymphoma.
References
- 1. Development of this compound for peripheral T-cell lymphoma, the first orphan drug approved in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Treatment with PD-1 Antibody, this compound, Etoposide, and Thalidomide (PCET) for Relapsed/Refractory Natural Killer/T-Cell Lymphoma: A Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Rational Targets of Therapy in Extranodal NK/T-Cell Lymphoma [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The histone deacetylase inhibitor, romidepsin, suppresses cellular immune functions of cutaneous T cell lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of Chidamide and Radiotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the synergistic effects of Chidamide, a novel histone deacetylase (HDAC) inhibitor, when combined with radiotherapy in cancer models. While direct preclinical data on this combination in breast cancer is limited, this document leverages analogous findings from other solid tumors, alongside the established mechanisms of HDAC inhibitors as radiosensitizers, to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction
This compound is a subtype-selective HDAC inhibitor that has demonstrated significant anti-tumor activity in various malignancies.[1][2] Its mechanism of action involves the accumulation of acetylated histones, leading to chromatin relaxation and the altered transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[3][4] Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through DNA damage. The combination of this compound and radiotherapy is predicated on the hypothesis that this compound can enhance the cytotoxic effects of radiation, a concept supported by numerous preclinical studies on various HDAC inhibitors in breast cancer models.[3][5]
Preclinical Evidence of Synergy: A Case Study in Lung Squamous Cell Carcinoma
Key Findings:
-
Enhanced Cytotoxicity: The combination of this compound and radiation resulted in a significant decrease in cell viability compared to either treatment alone.
-
Increased Apoptosis: The combination treatment led to a marked increase in the rate of apoptosis in cancer cells.
-
Inhibition of Tumor Growth: In vivo xenograft models showed that the combined treatment significantly suppressed tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the aforementioned study in LSCC models, illustrating the synergistic effects of this compound and radiotherapy.
Table 1: Effect of this compound and Radiotherapy on Cell Viability in LSCC Cell Lines
| Treatment Group | NCI-H2170 Cell Viability (%) | NCI-H226 Cell Viability (%) |
| Control | 100 | 100 |
| This compound (300 nM) | ~80 | ~85 |
| Radiation (2 Gy) | ~75 | ~80 |
| This compound + Radiation | ~40 | ~50 |
Data are approximated from graphical representations in the source study for illustrative purposes.
Table 2: Effect of this compound and Radiotherapy on Apoptosis in LSCC Cell Lines
| Treatment Group | NCI-H2170 Apoptosis Rate (%) | NCI-H226 Apoptosis Rate (%) |
| Control | ~5 | ~5 |
| This compound (300 nM) | ~15 | ~12 |
| Radiation (2 Gy) | ~20 | ~18 |
| This compound + Radiation | ~45 | ~40 |
Data are approximated from graphical representations in the source study for illustrative purposes.
Mechanistic Insights: How this compound Potentiates Radiotherapy
The synergistic effect of this compound and radiotherapy is believed to be multifactorial. The primary mechanisms include:
-
Inhibition of DNA Damage Repair: HDAC inhibitors can downregulate the expression of key proteins involved in DNA double-strand break repair pathways, such as homologous recombination and non-homologous end joining. This impairment of DNA repair mechanisms sensitizes cancer cells to the DNA-damaging effects of radiotherapy.
-
Induction of Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G1 and G2/M phases.[6] This can synchronize the cell population in phases of the cell cycle that are more sensitive to radiation-induced damage.
-
Promotion of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, this compound can lower the threshold for radiation-induced apoptosis.[6]
Signaling Pathways
The synergistic effects of this compound and radiotherapy are mediated through complex signaling pathways. The following diagram illustrates a plausible pathway based on the known mechanisms of HDAC inhibitors and their interaction with radiation-induced cellular responses.
Caption: Proposed mechanism of synergistic action between this compound and radiotherapy.
Experimental Protocols
The following are generalized protocols based on the methodologies employed in the preclinical study of this compound and radiotherapy in LSCC. These can be adapted for breast cancer models.
Cell Culture and Treatments
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations for a predetermined duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Cells are irradiated with a single dose of X-rays (e.g., 2, 4, 6 Gy) using a medical linear accelerator or a dedicated laboratory irradiator.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with this compound and/or radiotherapy as described above.
-
After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Treat cells with this compound and/or radiotherapy.
-
After the treatment period, harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Xenograft Studies
-
Inject human breast cancer cells subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiotherapy alone, this compound + radiotherapy).
-
Administer this compound (e.g., via oral gavage) according to a predetermined schedule.
-
Deliver a single or fractionated dose of localized radiotherapy to the tumors.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow
The following diagram outlines a typical workflow for investigating the synergistic effects of this compound and radiotherapy.
Caption: Standard experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as an HDAC inhibitor, has the potential to be an effective radiosensitizer in breast cancer. While direct preclinical data is needed to confirm the extent of this synergy and elucidate the specific molecular mechanisms in breast cancer models, the findings from other solid tumors provide a solid foundation for further investigation. Future studies should focus on:
-
Evaluating the combination of this compound and radiotherapy in a panel of breast cancer cell lines representing different subtypes.
-
Conducting in vivo studies using patient-derived xenograft (PDX) models of breast cancer to better predict clinical response.
-
Investigating the impact of the combination on the tumor microenvironment, including immune cell infiltration.
This guide serves as a starting point for researchers interested in exploring the promising combination of this compound and radiotherapy for the treatment of breast cancer. The provided data and protocols offer a framework for designing and conducting rigorous preclinical studies to validate this therapeutic strategy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Preclinical and Clinical Studies of this compound (CS055/HBI-8000), An Orally Available Subtype-selective HDAC Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel HDAC inhibitors with radiosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Evaluation of the HDAC Inhibitor this compound in Transformed Follicular Lymphoma [frontiersin.org]
Chidamide's Selective Inhibition of HDAC Isoforms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Chidamide (Epidaza®), a novel benzamide-class histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1][2] Its clinical efficacy is rooted in its unique and selective inhibitory profile against specific HDAC isoforms. This guide provides a comparative analysis of this compound's effects on different HDAC isoforms, supported by experimental data and detailed methodologies, to aid researchers in understanding its mechanism of action and potential applications.
Isoform Selectivity and Potency
This compound exhibits a distinct selectivity profile, primarily targeting Class I HDACs, which are frequently overexpressed in various human tumors.[3][4] Specifically, it is a potent inhibitor of HDAC1, HDAC2, HDAC3, and the Class IIb isoform HDAC10.[2][3][5] This selective inhibition is believed to contribute to a more favorable therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors.[3]
The inhibitory activity of this compound against various HDAC isoforms is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| HDAC Isoform | Class | This compound IC50 (nM) | Reference |
| HDAC1 | I | Low Nanomolar | [2][3][5][6] |
| HDAC2 | I | Low Nanomolar | [2][3][5][6] |
| HDAC3 | I | Low Nanomolar | [2][3][5][6] |
| HDAC8 | I | Significantly Higher | [7] |
| HDAC4 | IIa | Significantly Higher | [4] |
| HDAC5 | IIa | Significantly Higher | [4] |
| HDAC6 | IIb | Significantly Higher | [4] |
| HDAC7 | IIa | Significantly Higher | [4] |
| HDAC9 | IIa | Significantly Higher | [4] |
| HDAC10 | IIb | Low Nanomolar | [2][3][5][6] |
| HDAC11 | IV | Significantly Higher | [4] |
Note: "Low Nanomolar" indicates high potency, as specific values vary slightly across different studies but are consistently in the low nanomolar range. "Significantly Higher" indicates much weaker inhibition compared to the targeted isoforms.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors like this compound typically involves in vitro enzymatic assays using recombinant human HDAC proteins and a fluorogenic substrate.
Fluorometric HDAC Activity Assay
This is a widely used method to measure HDAC activity and the potency of inhibitors.[3][8][9]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., Tris- or HEPES-based buffer)
-
This compound (or other test inhibitors) at various concentrations
-
Developer solution (containing a protease like trypsin)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in the assay buffer.
-
Dilute the recombinant HDAC enzyme and the fluorogenic substrate in the assay buffer to their optimal working concentrations.
-
-
Reaction Setup:
-
To the wells of a 96-well black microplate, add the assay buffer, the diluted this compound solutions (or a vehicle control), and the diluted HDAC enzyme.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the deacetylase reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). During this time, the HDAC enzyme will remove the acetyl group from the substrate.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm for AMC).
-
-
Data Analysis:
-
The fluorescence signal is directly proportional to the HDAC activity.
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Downstream Signaling Pathways Affected by this compound
This compound's selective inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates the expression of key genes involved in critical cellular signaling pathways. Two prominent pathways affected by this compound are the PI3K/AKT and JAK2/STAT3 pathways, both of which are often dysregulated in cancer.[1][3][10][11][12]
This compound's Impact on the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress this pathway.[1][10][12][13]
Caption: this compound inhibits the PI3K/AKT pathway, reducing cell proliferation and survival.
By downregulating the phosphorylation and activation of PI3K and AKT, this compound leads to decreased transcription of genes that promote cell proliferation and survival.[1][12] This inhibition also prevents the MDM2-mediated degradation of the p53 tumor suppressor, thereby promoting apoptosis.
This compound's Modulation of the JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling pathway plays a critical role in cell proliferation, differentiation, and apoptosis, and its constitutive activation is observed in numerous malignancies.[3][14] this compound has been demonstrated to inhibit this pathway, in part by upregulating the expression of Suppressors of Cytokine Signaling (SOCS) proteins.[3][14][15]
Caption: this compound inhibits the JAK2/STAT3 pathway by upregulating SOCS3.
This compound-induced histone hyperacetylation leads to increased expression of SOCS3, a negative regulator of the JAK2/STAT3 pathway.[3] SOCS3 then inhibits the phosphorylation and activation of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[3][14] This cascade ultimately leads to the downregulation of STAT3 target genes that are critical for cell cycle progression and the prevention of apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[3][14]
Conclusion
This compound's selective inhibition of HDAC1, 2, 3, and 10 provides a targeted approach to cancer therapy. Its ability to modulate key signaling pathways like PI3K/AKT and JAK2/STAT3 underscores its potent anti-proliferative and pro-apoptotic effects. This comparative guide, with its detailed data and methodologies, offers valuable insights for researchers exploring the therapeutic potential of this compound and designing future studies in the field of epigenetic drug discovery.
References
- 1. This compound Inhibits Cell Proliferation via the PI3K/AKT Pathway in...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a subtype-selective histone deacetylase inhibitor, enhances Bortezomib effects in multiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of HDAC inhibitor this compound with Cladribine on cell cycle arrest and apoptosis by targeting HDAC2/c-Myc/RCC1 axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Network Pharmacology and Experimental Validation Reveal the Effects of this compound Combined With Aspirin on Acute Myeloid Leukemia-Myelodysplastic Syndrome Cells Through PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel histone deacetylase inhibitor, alleviates renal fibrosis by suppressing the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cell Proliferation via the PI3K/AKT Pathway in K562 Cells Based on Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Efficacy of this compound and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Novel Histone Deacetylase Inhibitor, Displays Potent Antitumor Activity Against MDS Cells Mainly through JAK2/STAT3 Signaling Inhibition | Blood | American Society of Hematology [ashpublications.org]
Independent Verification of Chidamide's Impact on the Bax/Bcl-2 Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor Chidamide's performance in modulating the Bax/Bcl-2 ratio, a key indicator of apoptosis induction in cancer cells. The data presented is collated from independent research studies and compared with other HDAC inhibitors to offer a comprehensive overview for researchers and drug development professionals.
Introduction to this compound and the Bax/Bcl-2 Ratio
This compound is a novel, orally active benzamide (B126) class of HDAC inhibitor that selectively inhibits HDAC1, 2, 3, and 10.[1] By altering histone acetylation, this compound can modulate the expression of various genes, including those involved in apoptosis, or programmed cell death. A critical regulator of the intrinsic apoptotic pathway is the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis, making it a crucial biomarker for assessing the efficacy of anticancer agents. Multiple independent studies have investigated this compound's ability to favorably alter this ratio across a spectrum of cancer cell lines.
Comparative Analysis of this compound's Effect on Bax/Bcl-2 Ratio
The following tables summarize quantitative data from various studies investigating the effect of this compound and other HDAC inhibitors on the expression of Bax and Bcl-2. The data, primarily derived from Western blot analyses, illustrates the dose-dependent impact of these compounds on the apoptotic machinery.
Table 1: Effect of this compound on Bax and Bcl-2 Protein Expression
| Cancer Type | Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Change in Bax Expression | Change in Bcl-2 Expression | Resulting Bax/Bcl-2 Ratio | Reference |
| Pancreatic Cancer | PaTu8988 | 0, 2, 4, 8 | 48 | Dose-dependent increase | Dose-dependent decrease | Increased | [2][3] |
| Leukemia | HL60 | Not specified | 72 | Upregulated | Downregulated | Increased | [4] |
| Leukemia | NB4 | Not specified | 72 | Upregulated | Downregulated | Increased | [4] |
| Multiple Myeloma | RPMI 8226 | Not specified | Not specified | Upregulated | Not specified | Increased | [4] |
| Diffuse Large B-cell Lymphoma | SU-DHL2, OCI-LY3, MZ | 0, 2.5, 5, 10 | 48 | Not specified | Dose-dependent decrease | Not explicitly quantified | [5][6] |
Table 2: Comparative Effect of Other HDAC Inhibitors on Bax and Bcl-2
| HDAC Inhibitor | Class | Cancer Type | Cell Line | Key Findings on Bax/Bcl-2 | Reference |
| Vorinostat (B1683920) (SAHA) | Pan-HDAC | Cholangiocarcinoma | HuCC-T1 | Increased Bax/Bcl-2 ratio in combination with EGCG | [7] |
| Vorinostat (SAHA) | Pan-HDAC | Neuroblastoma | SK-N-SH, QDDQ-NM | Upregulation of Bax and downregulation of Bcl-2 | [8] |
| Romidepsin (B612169) | Class I HDAC | T-cell Lymphoma | Hut-78, Karpas-299 | Augmented expression of Bax | [9] |
| Panobinostat | Pan-HDAC | Various | Not specified | Can induce autophagic cell death at lower doses than vorinostat | [8] |
| MS275 (Entinostat) | Class I HDAC | Malignant Ascites | Various | Promotes apoptosis | [10] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for key experiments cited in the referenced studies.
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol outlines the general steps for quantifying Bax and Bcl-2 protein levels.[11]
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other HDAC inhibitors for the desired duration (e.g., 24, 48, or 72 hours). A vehicle-treated group should be included as a control.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (typically 20-40 µg) on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 band intensities to the loading control. Calculate the Bax/Bcl-2 ratio.[12][13]
Apoptosis Assay via Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other compounds for the specified time.
-
Cell Harvesting and Staining: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS). Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway influenced by this compound and the experimental workflow for its verification.
References
- 1. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a histone deacetylase inhibitor, functions as a tumor inhibitor by modulating the ratio of Bax/Bcl-2 and P21 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and its combination with decitabine on proliferation and apoptosis of leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl‑2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stochasticity of anticancer mechanisms underlying clinical effectiveness of vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Chidamide: A Comparative Analysis of Combination Therapy and Monotherapy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Chidamide, a novel benzamide-type histone deacetylase (HDAC) inhibitor, has demonstrated significant therapeutic potential in various hematological malignancies. It selectively inhibits HDAC1, 2, 3, and 10, leading to the reactivation of tumor suppressor genes, induction of apoptosis, cell cycle arrest, and modulation of the anti-tumor immune response.[1][2] This guide provides a comprehensive comparison of this compound combination therapy versus monotherapy, supported by data from key clinical trials, detailed experimental protocols, and visualizations of its molecular mechanisms.
Efficacy and Safety: Combination Therapy vs. Monotherapy
Clinical data, particularly in Peripheral T-Cell Lymphoma (PTCL), suggests that combining this compound with other anti-cancer agents can enhance efficacy, albeit with a potential increase in manageable toxicities.
Key Efficacy Outcomes
A large, multi-center real-world study in China provided significant insights into the comparative efficacy of this compound monotherapy and combination therapies in patients with relapsed or refractory (R/R) PTCL. The study demonstrated a statistically significant improvement in the overall response rate (ORR) for combination therapy.[3]
| Efficacy Endpoint | This compound Monotherapy (n=261) | This compound Combination Therapy (n=287) | P-value | Reference |
| Overall Response Rate (ORR) | 58.6% | 73.2% | < 0.001 | [3] |
| Complete Response (CR) | 21.1% | 25.4% | Not Significant | [3] |
| Progression-Free Survival (PFS) | 129 days (95% CI 82-194) | 152 days (95% CI 93-201) | 0.3266 | [4][5] |
| Median Overall Survival (OS) | 433 days | 463 days | Not Reported | [3] |
In newly diagnosed angioimmunoblastic T-cell lymphoma (AITL), a subtype of PTCL, the addition of this compound to standard CHOP chemotherapy (C-ChT) resulted in a significantly higher ORR compared to CHOP alone (ChT).[6]
| Efficacy Endpoint | Chemotherapy Alone (ChT) | This compound + Chemotherapy (C-ChT) | P-value | Reference |
| Overall Response Rate (ORR) | 60.0% | 84.3% | 0.011 | [6] |
| Complete Response (CR) | 42.9% | 60.8% | 0.102 | [6] |
Safety and Tolerability
The incidence and severity of adverse events (AEs) were generally higher in combination therapy regimens compared to monotherapy. Hematological toxicities were the most common AEs observed.[3][4]
| Adverse Event (Grade ≥3) | This compound Monotherapy (n=256) | This compound Combination Therapy (n=127) | Reference |
| Thrombocytopenia | 10.2% | 18.1% | [4] |
| Neutropenia | 6.2% | 12.6% | [4] |
| Anemia | Not Reported | 7.1% | [4] |
| Fatigue | Not Reported | 5.5% | [4] |
Experimental Protocols of Key Clinical Trials
Pivotal Phase II Study of this compound Monotherapy in R/R PTCL
This multicenter, open-label, single-arm study evaluated the efficacy and safety of this compound in patients with relapsed or refractory PTCL.
-
Patient Population: Patients aged 18-75 years with histologically confirmed R/R PTCL who had relapsed or were refractory to at least one prior systemic therapy.[7][8]
-
Treatment Regimen: this compound was administered orally at a dose of 30 mg twice per week.[7]
-
Primary Endpoint: The primary endpoint was the Overall Response Rate (ORR), assessed by an independent review committee.[7]
-
Response Criteria: Tumor response was evaluated according to the International Working Group (IWC) criteria. A confirmed response was required at least 4 weeks after the initial documentation of response.[7]
Real-World Study of this compound Monotherapy vs. Combination Therapy in R/R PTCL
This multi-center observational study assessed the real-world effectiveness and safety of this compound-based therapies.
-
Patient Population: 548 patients with R/R PTCL from 186 centers in China were included.[3]
-
Treatment Regimens:
-
Monotherapy (n=261): this compound administered as a single agent.
-
Combination Therapy (n=287): this compound administered with various chemotherapy regimens.[3]
-
-
Endpoints: The primary endpoints were Objective Response Rate (ORR) and Overall Survival (OS). Safety was also evaluated.[3]
Comparative Study of Chemotherapy vs. This compound plus Chemotherapy in Untreated AITL
This study compared the efficacy and toxicity of conventional chemotherapy (ChT) with this compound combined with chemotherapy (C-ChT) as a frontline treatment for AITL.
-
Patient Population: Treatment-naive patients with AITL were divided into two groups: ChT and C-ChT.[6]
-
Treatment Regimens:
-
ChT Group: Conventional chemotherapy regimens (e.g., CHOP).
-
C-ChT Group: this compound combined with conventional chemotherapy.[6]
-
-
Endpoints: Efficacy was evaluated based on ORR and CR rates. Progression-free survival (PFS) was also analyzed.[6]
Signaling Pathways and Mechanism of Action
This compound's anti-tumor effects are mediated through its inhibition of HDAC enzymes, which leads to a cascade of downstream events affecting gene expression, cell cycle, apoptosis, and immune surveillance.
This compound's Core Mechanism of Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound in relapsed or refractory peripheral T cell lymphoma: a multicenter real-world study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multi-Center, Real-World Study of this compound for Patients With Relapsed or Refractory Peripheral T-Cell Lymphomas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in relapsed or refractory peripheral T cell lymphoma: a multicenter real-world study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of chemotherapy and this compound combined with chemotherapy in patients with untreated angioimmunoblastic T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results from a multicenter, open-label, pivotal phase II study of this compound in relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CareAcross [careacross.com]
A Meta-Analysis of Chidamide in Peripheral T-Cell Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Chidamide in the treatment of peripheral T-cell lymphoma (PTCL). It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Efficacy and Safety Analysis of this compound and Comparators
The following tables summarize the key efficacy and safety outcomes for this compound and other systemic therapies in both relapsed/refractory (R/R) and previously untreated PTCL patient populations. Data is aggregated from multiple clinical trials to provide a comparative overview.
Table 1: Efficacy of this compound in Relapsed/Refractory PTCL
| Treatment Regimen | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Clinical Trial(s) |
| This compound Monotherapy | 79 | 28%[1][2] | 14%[1][3][2] | 2.1 months[1] | 21.4 months[1] | Pivotal Phase II[1][3][2] |
| 256 | 39.06% | - | 129 days | - | Real-world study | |
| This compound + Chemotherapy | 127 | 51.18% | - | 152 days | - | Real-world study[4][5] |
| This compound + CPCT | 45 | 71.1% | 28.9% | 8.5 months | 17.2 months | Phase II (NCT02879526)[6] |
Table 2: Efficacy of this compound in Untreated PTCL
| Treatment Regimen | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Key Clinical Trial(s) |
| This compound + CHOP | 28 | 89.3%[7] | 57.1%[7] | 14.0 months[7] | Phase Ib (NCT02809573)[7] |
| This compound + CHOEP | 113 | 60.2%[8] | 40.7%[8] | 10.7 months[8] | Phase II (NCT02987244)[8] |
Table 3: Comparative Efficacy of Other Approved Agents in Relapsed/Refractory PTCL
| Treatment | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Clinical Trial(s) |
| Romidepsin | 130 | 25%[9] | 15%[9] | - | - | Pivotal Phase II (NCT00426764)[9] |
| 45 | 38% | 18% | - | - | Phase II[10] | |
| Belinostat | 120 | 25.8%[4] | 10.8%[4] | 1.6 months | 7.9 months | BELIEF (NCT00865969)[4][5] |
| Pralatrexate | 109 | 29%[11][12][13] | 11%[12][13] | 3.5 months[12][13] | 14.5 months[12][13] | PROPEL (NCT00420195)[11][12][13] |
Table 4: Safety Profile of this compound (Grade 3/4 Adverse Events)
| Adverse Event | This compound Monotherapy (R/R PTCL)[1][4] | This compound + Chemotherapy (R/R PTCL)[4][5] | This compound + CHOP (Untreated PTCL)[7] | This compound + CHOEP (Untreated PTCL)[8] |
| Thrombocytopenia | 10.2% - 22% | 18.1% | 10.0% | 31.0% |
| Neutropenia | 6.2% - 11% | 12.6% | 83.3% | 69.0% |
| Leukopenia | 13% | - | 90.0% | 69.0% |
| Anemia | - | 7.1% | - | 37.2% |
| Fatigue | - | 5.5% | - | - |
| Febrile Neutropenia | - | - | 10.0% | - |
Experimental Protocols of Key Clinical Trials
Detailed methodologies for the pivotal trials of this compound and its main competitors are outlined below to allow for a critical appraisal of the presented data.
This compound (Pivotal Phase II Trial in R/R PTCL)
-
Study Design: A multicenter, open-label, single-arm Phase II study conducted in China.[3]
-
Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy. Histological subtypes included PTCL-not otherwise specified (NOS), anaplastic large-cell lymphoma (ALCL), extranodal NK/T-cell lymphoma, and angioimmunoblastic T-cell lymphoma (AITL).[1][3]
-
Treatment Protocol: this compound was administered orally at a dose of 30 mg twice per week.[3]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee based on International Working Group (IWG) criteria.[3]
Romidepsin (Pivotal Phase II Trial in R/R PTCL - NCT00426764)
-
Study Design: An international, pivotal, single-arm, Phase II trial.[9]
-
Patient Population: Patients with relapsed or refractory PTCL who were refractory to or had failed at least one prior systemic therapy.[9]
-
Treatment Protocol: Romidepsin was administered at a dose of 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[9]
-
Primary Endpoint: The rate of complete response (CR) or unconfirmed complete response (CRu) as assessed by an independent review committee.[9]
Belinostat (BELIEF Trial in R/R PTCL - NCT00865969)
-
Study Design: A Phase II, non-randomized, open-label study.[5]
-
Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.[1][5]
-
Treatment Protocol: Belinostat was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[1][5]
-
Primary Endpoint: The overall response rate (ORR) based on central assessment by an independent review committee.[5]
Pralatrexate (PROPEL Trial in R/R PTCL - NCT00420195)
-
Study Design: A pivotal, multicenter, Phase II, non-randomized, open-label, international study.[11]
-
Patient Population: Patients with histologically confirmed PTCL who had disease progression after at least one prior treatment.[11]
-
Treatment Protocol: Pralatrexate was administered intravenously at 30 mg/m² weekly for 6 of 7 weeks, with vitamin B12 and folic acid supplementation.[11]
-
Primary Endpoint: The overall response rate (ORR) assessed by an independent central review using the International Workshop Criteria (IWC).[11]
Visualizing the Data and Mechanisms
The following diagrams illustrate the meta-analysis workflow, the molecular mechanism of this compound, and a comparative summary of treatment outcomes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Results from a multicenter, open-label, pivotal phase II study of this compound in relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound plus prednisone, cyclophosphamide, and thalidomide for relapsed or refractory peripheral T-cell lymphoma: A multicenter phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound combined with cyclophosphamide, doxorubicin, vincristine and prednisone in previously untreated patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chidamide: A Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of the histone deacetylase inhibitor, Chidamide.
This compound is an antineoplastic agent used in cancer therapy and research.[1][2] As with all chemotherapy drugs, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[3][4] This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste, synthesized from established guidelines for handling hazardous pharmaceutical waste.
Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a protective gown, and eye protection such as safety goggles or a face shield.[5] All handling of this compound, including for disposal, should be conducted within a chemical fume hood or a biological safety cabinet to minimize the risk of aerosol exposure.[4][5]
Waste Classification and Segregation
The first critical step in the proper disposal of this compound is the correct classification and segregation of waste. Chemotherapy waste is generally categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.[6][7] This distinction is based on the amount of residual drug remaining in the waste item.
Table 1: Classification of this compound Waste and Disposal Guidelines
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug volume by weight. This includes "RCRA empty" containers.[7][8] Examples: empty drug vials, IV bags and tubing, used gloves, gowns, and absorbent pads.[6][9] | Yellow, puncture-resistant containers specifically designated for trace chemotherapy waste.[3][6] |
| Bulk Chemotherapy Waste | Items containing more than 3% of the original drug volume by weight. This includes unused or expired this compound, partially full vials, and materials used to clean up large spills.[4][7] | Black, puncture-resistant containers designated for bulk hazardous waste (RCRA hazardous waste).[6][8] |
| This compound-Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Yellow sharps containers specifically for chemotherapy waste.[3][9] |
It is crucial to note that some states may have more stringent regulations and require all chemotherapy waste to be handled as hazardous waste.[8] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation: At the point of generation, carefully assess whether the this compound waste is "trace" or "bulk" and place it in the corresponding color-coded container (yellow for trace, black for bulk).[6] Do not mix this compound waste with other chemical or biohazardous waste streams.[10]
-
Container Management: Ensure all waste containers are properly labeled with "Chemotherapy Waste" or "Hazardous Waste" as appropriate.[10] Keep containers sealed when not in use.
-
Spill Management: In the event of a this compound spill, it must be cleaned immediately by trained personnel wearing appropriate PPE.[5] Use a chemotherapy spill kit. All materials used for cleanup are considered bulk chemotherapy waste and must be disposed of in a black container.[4][11]
-
Final Disposal: Once waste containers are full, they should be securely sealed and transported by a licensed hazardous waste management company for incineration.[3][9] Do not autoclave waste containing chemotherapeutic agents.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Experimental Protocols
Currently, there are no widely accepted and published experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes. The standard and required method of disposal for antineoplastic agents like this compound is high-temperature incineration by a licensed hazardous waste facility.[3][9] Any attempt at chemical deactivation should only be undertaken by trained professionals following a validated and approved protocol, as incomplete reactions could produce other hazardous compounds. There is no single accepted method of chemical deactivation for all antineoplastic agents.[10]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. This compound tablets: HDAC inhibition to treat lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. danielshealth.com [danielshealth.com]
- 9. stericycle.com [stericycle.com]
- 10. web.uri.edu [web.uri.edu]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Operational Guidance for Handling Chidamide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Chidamide, a selective histone deacetylase (HDAC) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound.[1] While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is prudent to handle it as a potentially hazardous compound.[2]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended.[3][4] | Provides a robust barrier against skin contact. The outer glove should be worn over the gown cuff and changed immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or a face shield.[1] | Protects against splashes and aerosols. A face shield should be used when there is a higher risk of splashing.[3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or when engineering controls are not sufficient to control airborne particles.[2][3] | Minimizes the risk of inhaling the compound, which is a primary route of exposure.[5] |
| Body Protection | A disposable, long-sleeved, impervious gown.[3][4] | Prevents contamination of personal clothing and skin. Gowns should have a solid front and be securely fastened. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe working environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Work should be conducted in a designated area with appropriate exhaust ventilation.[2]
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Assemble all required materials, including this compound, solvents, and experimental apparatus.
-
-
Handling:
-
This compound is a crystalline solid.[6][7] Avoid the formation of dust and aerosols.[2]
-
If weighing the solid form, do so within a chemical fume hood or other ventilated enclosure.
-
When preparing solutions, this compound is soluble in organic solvents like DMSO and dimethylformamide.[6][7] It is sparingly soluble in aqueous buffers.[6][7] For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[6][7] It is not recommended to store aqueous solutions for more than one day.[6][7]
-
-
Storage:
Emergency Procedures
First Aid Measures:
-
Skin Contact: Immediately rinse the affected skin area with large amounts of water.[2] Remove contaminated clothing.[1][2]
-
Eye Contact: Flush eyes immediately with large amounts of water, separating the eyelids to ensure thorough flushing.[2] Seek prompt medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water if the person is conscious.[2] Do not induce vomiting unless directed by medical personnel.[2] Seek immediate medical attention.[2]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill if it is safe to do so.[8]
-
Collect the spilled material with an absorbent material and place it in a sealed, appropriately labeled container for disposal.[8]
-
Thoroughly clean the spill area.[8]
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
-
Waste Collection:
-
Collect all disposable PPE (gloves, gown, etc.) in a designated hazardous waste container.
-
Any unused this compound and contaminated labware should also be placed in a sealed container for hazardous waste.
-
-
Disposal:
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
